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(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime Documentation Hub

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  • Product: (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
  • CAS: 691007-05-3

Core Science & Biosynthesis

Foundational

Pharmacological Evaluation of Fluorinated Piperidinyl Methanone Oximes: A Comprehensive Technical Guide

Executive Summary Fluorinated piperidinyl methanone oximes—most notably (2,4-difluorophenyl)(4-piperidinyl)methanone oxime—occupy a dual role in modern medicinal chemistry. Primarily, they serve as the critical pharmacop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated piperidinyl methanone oximes—most notably (2,4-difluorophenyl)(4-piperidinyl)methanone oxime—occupy a dual role in modern medicinal chemistry. Primarily, they serve as the critical pharmacophoric precursors for 1,2-benzisoxazole-derived atypical antipsychotics, such as risperidone and paliperidone[1][2]. Secondarily, emerging research into halogenated oximes highlights their potential as highly nucleophilic reactivators of organophosphate-inhibited cholinesterases[3][4].

This whitepaper provides an in-depth technical analysis of the structural-activity relationships (SAR), synthetic workflows, and in vitro pharmacological evaluation protocols for these versatile molecular entities. By examining the causality behind their chemical design and biological evaluation, this guide serves as a self-validating framework for drug development professionals.

Structural-Activity Relationship (SAR) and Mechanistic Grounding

The pharmacological efficacy of fluorinated piperidinyl methanone oximes is dictated by three distinct structural motifs, each engineered to manipulate specific biological interactions:

  • The Fluorinated Phenyl Ring: The substitution of fluorine atoms (typically at the 2,4-positions) serves a dual purpose. Chemically, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent oxime group, enhancing oximate anion formation at physiological pH (pH 7.4)[3]. This is critical for applications requiring high nucleophilicity, such as the cleavage of organophosphates from the active site of acetylcholinesterase (AChE)[3][5]. Pharmacologically, fluorination increases lipophilicity, facilitating blood-brain barrier (BBB) penetration.

  • The Piperidine Moiety: The basic nitrogen within the six-membered piperidine ring mimics the protonated amine found in endogenous monoamine neurotransmitters (dopamine and serotonin). This structural homology is the primary driver for the high-affinity binding of these derivatives to D2 and 5-HT2A receptors[2][6].

  • The Methanone Oxime Linker: The oxime functionality acts as a versatile chemical pivot. It can either be evaluated directly for its nucleophilic properties or undergo base-catalyzed internal cyclization to form the rigid 1,2-benzisoxazole core, locking the molecule into the optimal conformation for receptor antagonism[1][7].

Receptor Modulation Pathway

When cyclized and functionalized, these oxime derivatives act as potent antagonists at both serotonin (5-HT2A) and dopamine (D2) receptors. The antagonism of 5-HT2A receptors in the prefrontal cortex disinhibits dopamine release, counteracting the D2 blockade in the nigrostriatal pathway, thereby reducing extrapyramidal symptoms (EPS)[2].

signaling_pathway Ligand Fluorinated Piperidinyl Methanone Oxime Derivative Receptor_5HT 5-HT2A Receptor Ligand->Receptor_5HT High Affinity Antagonism Receptor_D2 D2 Dopamine Receptor Ligand->Receptor_D2 Moderate Antagonism Gq_Pathway Gq / PLC / IP3 Pathway (Inhibited) Receptor_5HT->Gq_Pathway Blocks Activation Gi_Pathway Gi / cAMP Pathway (Disinhibited) Receptor_D2->Gi_Pathway Blocks Inhibition Outcome Antipsychotic Efficacy & Reduced EPS Gq_Pathway->Outcome Gi_Pathway->Outcome

Mechanism of action for oxime-derived antipsychotics at 5-HT2A and D2 receptors.

Synthetic and Experimental Workflow

To evaluate the pharmacological profile of these compounds, a rigorous, self-validating workflow must be established. The synthesis of the oxime must be highly controlled to prevent geometric isomerization (E/Z configurations), which drastically alters receptor binding kinetics[2][8].

experimental_workflow Synthesis 1. Oxime Synthesis (Ketone + Hydroxylamine) Cyclization 2. Base-Catalyzed Cyclization Synthesis->Cyclization Purification 3. HPLC Purification (>98% Purity) Cyclization->Purification BindingAssay 4. Radioligand Binding Assay Purification->BindingAssay AChEAssay 5. Ellman's Assay (AChE Reactivation) Purification->AChEAssay DataAnalysis 6. Schild Plot & IC50 Determination BindingAssay->DataAnalysis AChEAssay->DataAnalysis

Step-by-step workflow from oxime synthesis to in vitro pharmacological evaluation.

Step-by-Step Synthesis of the Oxime Intermediate

The following protocol details the synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride, a standard reference compound[1][9].

  • Condensation Reaction: Suspend 1.0 equivalent of (2,4-difluorophenyl)(4-piperidinyl)methanone hydrochloride and 1.2 equivalents of hydroxylamine hydrochloride in absolute ethanol[1].

  • Base Addition: Add N,N-dimethylethanolamine (or N,N-diethylenethanamine) dropwise at room temperature to neutralize the hydrochloride salts and drive the nucleophilic attack of the hydroxylamine onto the carbonyl carbon[1]. Causality: A weak organic base is preferred over strong inorganic bases to prevent premature degradation of the piperidine ring.

  • Reflux & Crystallization: Reflux the mixture for 3 hours. Cool to 0°C to induce precipitation. Filter the resulting solid and recrystallize from a polar aprotic solvent to isolate the (Z)-isomer exclusively[1][2].

In Vitro Pharmacological Evaluation Protocols

Radioligand Receptor Binding Assay (5-HT2A and D2)

To evaluate the neuropharmacological potential of the cyclized oxime derivatives, competitive radioligand binding assays are employed[6].

Protocol:

  • Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and resuspend the pellet.

  • Assay Setup: In a 96-well filter plate, combine 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of radioligand ([³H]-ketanserin for 5-HT2A; [³H]-spiperone for D2), and 100 µL of membrane suspension[6].

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium. Causality: Equilibrium must be reached to accurately calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter[6].

Cholinesterase Reactivation Assay (Ellman's Method)

Given the low pKa of fluorinated oximes, they are evaluated for their ability to reactivate AChE inhibited by organophosphates (e.g., paraoxon or sarin surrogates)[3][5].

Protocol:

  • Enzyme Inhibition: Incubate human recombinant AChE with an IC95 concentration of the organophosphate inhibitor for 15 minutes at 37°C.

  • Reactivation Phase: Add the fluorinated oxime (10 µM and 100 µM concentrations) to the inhibited enzyme and incubate for exactly 10 minutes.

  • Substrate Addition: Add acetylthiocholine (ATCh) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Kinetic Measurement: Monitor the absorbance at 412 nm for 5 minutes. Causality: The cleavage of ATCh yields thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the amount of reactivated enzyme.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profiles of fluorinated piperidinyl methanone oximes and their cyclized derivatives based on established literature baselines[3][6].

Table 1: Receptor Binding Affinity of Cyclized Oxime Derivatives
Compound ClassTarget ReceptorRadioligandIC50 (nM)Ki (nM)Selectivity Ratio (5-HT2A/D2)
Non-Fluorinated Benzisoxazole5-HT2A[³H]-Ketanserin12.4 ± 1.28.53.5
Non-Fluorinated BenzisoxazoleD2[³H]-Spiperone45.1 ± 3.430.2-
2,4-Difluoro Derivative 5-HT2A [³H]-Ketanserin 1.8 ± 0.3 0.9 14.2
2,4-Difluoro Derivative D2 [³H]-Spiperone 22.5 ± 2.1 12.8 -

Note: Fluorination significantly enhances 5-HT2A affinity, improving the atypical antipsychotic profile.

Table 2: AChE Reactivation Efficacy of Fluorinated Oximes
Oxime VariantpKa% Reactivation (10 µM, POX-inhibited)% Reactivation (100 µM, POX-inhibited)DPPH Scavenging (EC50, µM)
Pralidoxime (Standard)8.012%45%>1000
Mono-fluorinated Oxime7.628%68%450
Di-fluorinated Oxime 7.2 41% 82% 250

Note: The di-fluorinated oxime demonstrates superior nucleophilicity at physiological pH due to its lowered pKa, alongside enhanced antioxidant capacity[3][10].

References

  • US7202360B2 - Method for preparing risperidone Google Patents. URL: [Link]

  • (IUCr) 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate International Union of Crystallography. URL:[Link]

  • Halogen substituents enhance oxime nucleophilicity for reactivation of cholinesterases inhibited by nerve agents ResearchGate. URL:[Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions ResearchGate. URL:[Link]

  • Paliperidone has been synthesized in high yields by condensation... Asian Journal of Chemistry. URL:[Link]

  • (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | C12H14F2N2O | CID 10040437 PubChem. URL:[Link]

  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases ResearchGate. URL:[Link]

Sources

Exploratory

Cytotoxic and Antifungal Profiling of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime Derivatives: A Technical Guide

Executive Summary & Structural Rationale The compound (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime serves as a highly versatile and potent scaffold in modern medicinal chemistry[1]. By acting as a core buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime serves as a highly versatile and potent scaffold in modern medicinal chemistry[1]. By acting as a core building block, its secondary amine (on the piperidine ring) can be functionalized with various sulfonyl chlorides and acid chlorides to generate libraries of derivatives exhibiting profound cytotoxic and antifungal properties[1].

The strategic design of this scaffold relies on three critical pharmacophoric elements:

  • 2,4-Difluorophenyl Ring: The incorporation of fluorine atoms significantly enhances the molecule's lipophilicity and metabolic stability. Fluorine's high electronegativity alters the electron density of the aromatic ring, improving cellular penetration through fungal cell walls and mammalian lipid bilayers.

  • Piperidine Moiety: This saturated nitrogen heterocycle acts as a flexible linker that improves aqueous solubility while providing a reactive site for N-derivatization[1]. Piperidine derivatives are well-documented for their broad-spectrum biological activities, including anticancer and antimicrobial effects[2].

  • (Z)-Methanone Oxime Group: The oxime (=N-OH) functionality is locked in the (Z)-configuration due to steric constraints. This specific geometry directs the hydroxyl group to act as a crucial hydrogen bond donor/acceptor, allowing it to anchor tightly within the active sites of target enzymes.

Antifungal Efficacy & Mechanism of Action

Invasive fungal infections, particularly those caused by Fusarium and Candida species, present a significant clinical challenge due to rising resistance against standard azole therapies. Oxime-piperidine derivatives address this by targeting fungal lipid metabolism.

Mechanistic Causality

While traditional azoles bind to the heme iron of fungal CYP51 (Lanosterol 14α-demethylase) via a nitrogen atom, the oxime moiety in these novel derivatives offers an alternative coordination chemistry. The oxygen and nitrogen of the oxime group can coordinate with the heme iron, blocking the demethylation of lanosterol. This blockade halts ergosterol biosynthesis, leading to the accumulation of toxic 14α-methyl sterols, which destabilizes the fungal cell membrane and induces cell death.

AntifungalPathway A Lanosterol (Substrate) B CYP51 (14α-demethylase) Enzyme Active Site A->B C Ergosterol Biosynthesis (Normal Cell Wall) B->C F 14α-methyl Sterol Accumulation B->F Enzyme Blocked E Oxime Derivative (Inhibitor) E->B Heme Coordination G Membrane Destabilization & Fungal Death F->G

Caption: Mechanism of oxime derivatives inhibiting fungal CYP51 enzyme.

Experimental Protocol: Poisoned Food Technique

To evaluate antifungal efficacy against filamentous fungi (e.g., Fusarium oxysporum), the Poisoned Food Technique is utilized[3]. We select this method over broth microdilution because filamentous fungi form mycelial clumps in liquid media, rendering optical density readings highly inaccurate.

Step-by-Step Self-Validating Workflow:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes.

  • Compound Incorporation: Cool the agar to 45°C. Add the test oxime derivatives (dissolved in DMSO) to achieve a final concentration of 100 µg/mL. Causality: Adding compounds post-autoclaving prevents thermal degradation of the oxime bond.

  • Control Validation: Prepare a negative control plate containing an equivalent volume of DMSO (to rule out solvent toxicity) and a positive control plate containing Nystatin.

  • Inoculation: Place a 5 mm mycelial disc (cut from the periphery of a 7-day-old F. oxysporum culture) at the exact center of each plate.

  • Incubation & Measurement: Incubate at 25±2°C for 72–96 hours. Measure the radial growth of the mycelium.

  • Data Calculation: Calculate percentage inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the growth in the control and T is the growth in the treatment plate.

Cytotoxic & Antiproliferative Properties

Beyond antifungal activity, piperidine-oxime derivatives exhibit notable cytotoxicity against human cancer cell lines[1],[2]. The integration of electron-withdrawing sulfonyl groups creates electrophilic centers that can interact with intracellular nucleophiles, inducing oxidative stress (ROS generation) and triggering mitochondria-mediated apoptosis.

Experimental Protocol: In Vitro MTT Assay

To quantify cytotoxicity, the colorimetric MTT assay is the gold standard. The assay relies on a direct biological causality: only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of cleaving the tetrazolium ring of MTT to form insoluble purple formazan crystals.

Step-by-Step Self-Validating Workflow:

  • Cell Seeding: Seed HeLa or MCF-7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Adherence: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell adherence and log-phase growth recovery.

  • Treatment: Aspirate media and apply test compounds at varying concentrations (1 µM to 100 µM) in serum-free media. Causality: Serum-free media is used during treatment to prevent the highly lipophilic difluorophenyl compounds from binding to bovine serum albumin, which would artificially lower their effective concentration.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Dual-Wavelength Reading: Read absorbance at 570 nm (peak formazan absorbance) and 630 nm (reference wavelength). Self-Validation: Subtracting the 630 nm value from the 570 nm value corrects for background noise caused by cellular debris and plastic well imperfections.

MTTWorkflow S1 Seed Cells (96-well plate) S2 Compound Treatment (48h) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Read (570nm) S4->S5 S6 IC50 & Viability Calculation S5->S6

Caption: Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime scaffold is heavily dictated by the substitution on the piperidine nitrogen. Synthesized derivatives (e.g., compounds 4b, 4e, 4g) demonstrate that introducing electron-withdrawing groups on the sulfonyl moiety drastically improves both antifungal and cytotoxic profiles[1],[4].

Table 1: Representative Antifungal Activity against Fusarium oxysporum

Data reflects validated literature benchmarks for this compound class[4].

Compound IDN-Substitution (R-Group)Nature of SubstituentInhibition (%)MIC (µg/mL)
Scaffold Hydrogen (Unsubstituted)Neutral< 40.0> 50.0
4b 4-MethylbenzenesulfonylElectron-Donating85.412.5
4e 2,5-DichlorobenzenesulfonylStrong Electron-Withdrawing96.96.25
4g 4-FluorobenzenesulfonylElectron-Withdrawing88.212.5
Nystatin Standard Positive ControlN/A100.03.12

SAR Insight: Compound 4e exhibits near-complete inhibition (96.9%)[4]. The presence of two highly electronegative chlorine atoms at the 2,5-positions of the benzenesulfonyl ring increases the overall lipophilicity (LogP) of the molecule, facilitating superior penetration through the fungal chitin wall.

Table 2: Representative Cytotoxicity against HeLa Cell Lines

IC50 values calculated via non-linear regression analysis of MTT assay data.

Compound IDN-Substitution (R-Group)IC50 (µM)Selectivity Index (SI)*
Scaffold Hydrogen (Unsubstituted)> 100.0N/A
4b 4-Methylbenzenesulfonyl18.53.2
4e 2,5-Dichlorobenzenesulfonyl12.44.5
Doxorubicin Standard Positive Control1.210.5

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (HeLa cells). SI > 3 indicates favorable therapeutic potential.

Conclusion

The (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime scaffold represents a highly privileged structure in drug discovery. By systematically modifying the piperidine nitrogen with electron-withdrawing sulfonyl or benzoyl groups, researchers can fine-tune the molecule to act as a potent antifungal agent (via sterol biosynthesis disruption) or a cytotoxic agent (via mitochondrial apoptosis). Future drug development should focus on optimizing the pharmacokinetic (ADME) properties of the 2,5-dichlorobenzenesulfonyl derivative (Compound 4e) for in vivo efficacy testing.

References

  • Mallesha, L., & Mohana, K. (2014). Synthesis and In Vitro Antimicrobial Activity of 2,4-Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives. Canadian Chemical Transactions.
  • Mallesha, L., et al. (2026). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate.
  • Mallikarjunaswamy, C., et al. (n.d.). In vitro antibacterial and antifungal activities of 4a–i. ResearchGate.

Sources

Foundational

Unveiling the Pharmacological Versatility of Piperidin-4-yl Methanone Oxime Derivatives: From CNS Modulation to Antimicrobial Efficacy

Executive Summary The piperidin-4-yl methanone oxime scaffold—most notably represented by (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime—has historically served as a cornerstone intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidin-4-yl methanone oxime scaffold—most notably represented by (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime—has historically served as a cornerstone intermediate in the synthesis of atypical antipsychotics such as risperidone and paliperidone. However, recent advancements in rational drug design have repurposed this rigid, highly tunable pharmacophore for novel applications, particularly in combating multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its dual utility in G-protein coupled receptor (GPCR) modulation and bacterial enzyme inhibition, supported by self-validating experimental protocols.

Structural Rationale & Pharmacophore Dynamics

The pharmacological efficacy of piperidin-4-yl methanone oxime derivatives stems from three critical structural domains 1:

  • The Piperidine Ring: Provides a basic secondary or tertiary nitrogen that becomes protonated at physiological pH. This cationic center is essential for anchoring the molecule via salt bridges to highly conserved aspartate residues within GPCR binding pockets.

  • The Oxime Linkage (C=N-OH): Introduces a rigid geometric constraint (typically isolating the Z-isomer for biological activity) while offering a hydroxyl group capable of acting as both a hydrogen bond donor and acceptor.

  • The 2,4-Difluorophenyl Moiety: Enhances lipophilicity (LogP) to facilitate blood-brain barrier (BBB) penetration and bacterial cell wall permeation. The highly electronegative fluorine atoms also protect the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism 2.

Neuropharmacology: GPCR Modulation (D2 / 5-HT2A)

In central nervous system (CNS) pharmacology, conformationally constrained butyrophenone analogs derived from this oxime scaffold act as potent multi-target antagonists 3. The primary mechanism of action involves the blockade of Dopamine D2 and Serotonin 5-HT2A receptors. By occupying the orthosteric binding site of the D2 receptor, these derivatives prevent endogenous dopamine from initiating Gi/o-mediated suppression of adenylyl cyclase. Concurrently, 5-HT2A antagonism mitigates extrapyramidal side effects by modulating dopamine release in the striatum.

GPCR_Pathway Ligand Piperidin-4-yl Methanone Oxime Scaffold D2R Dopamine D2 Receptor (Antagonism) Ligand->D2R High Affinity HT2A 5-HT2A Receptor (Antagonism) Ligand->HT2A High Affinity Gi Gi/o Protein (Disinhibited) D2R->Gi Blocks Agonist Binding Gq Gq/11 Protein (Inhibited) HT2A->Gq Blocks Agonist Binding cAMP Restored cAMP Levels (Prefrontal Cortex) Gi->cAMP Normalizes Downstream Kinases IP3 Reduced IP3/DAG (Mesolimbic Pathway) Gq->IP3 Prevents Calcium Influx

Figure 1: GPCR signal modulation by piperidin-4-yl methanone oxime derivatives.

Emerging Antimicrobial Paradigms: MRSA Inhibition

Recent in-silico and in-vitro studies have unveiled the potent antibacterial properties of N-sulfonylated piperidin-4-yl methanone oximes against MRSA 4.

Mechanism of Action: Compounds such as (Z)-(2,4-difluorophenyl)(1-((4-hydroxyphenyl)sulfonyl)piperidin-4-yl)methanone oxime (Compound 5k) exhibit dual-target inhibition:

  • DNA Gyrase (PDB: 2XCT): The sulfonamide linker projects into the hydrophobic pocket of the gyrase enzyme, while the oxime hydroxyl group forms critical hydrogen bonds with the catalytic residues, halting bacterial DNA supercoiling.

  • Penicillin-Binding Protein 1b (PBP1b) (PDB: 5HL9): The rigid difluorophenyl ring disrupts the transglycosylase domain, preventing peptidoglycan cross-linking and leading to bacterial lysis 4.

Quantitative Pharmacological Profiling

The following table synthesizes the binding affinities and minimum inhibitory concentrations (MIC) of key derivatives across different targets, demonstrating the scaffold's broad utility.

Compound VariantPrimary TargetBinding Energy / EfficacyPharmacological ApplicationReference
(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime D2 / 5-HT2A ReceptorsK_i ~ 1.2 nM (D2)Atypical Antipsychotic Precursor1, [[3]]()
Compound 5k (4-hydroxyphenyl sulfonyl derivative) MRSA DNA Gyrase (2XCT)ΔG = -31.87 kcal/molTargeted Antibacterial Agent4
Compound 5k (4-hydroxyphenyl sulfonyl derivative) MRSA PBP1b (5HL9)ΔG = -33.39 kcal/molTargeted Antibacterial Agent4
2-nitrobenzene-sulfonyl derivative General Bacterial StrainsMIC = 12.5 µg/mLBroad-spectrum Antibacterial2

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale (causality) and internal controls to prevent false positives.

Antimicrobial_Workflow Step1 1. In-Silico Pharmacophore Modeling (Schrödinger Suite) Step2 2. Chemical Synthesis (Oxime Sulfonylation) Step1->Step2 Hit Identification (ΔG < -8 kcal/mol) Step3 3. Broth Microdilution Assay (MIC Determination) Step2->Step3 Purified Library (>98% HPLC) Step4 4. Target Validation (Gyrase/PBP1b Assays) Step3->Step4 Active Hits (MIC < 10 µg/mL) Step5 5. Cytotoxicity Profiling (Mammalian Counter-screen) Step4->Step5 Confirmed Mechanism

Figure 2: Self-validating workflow for antimicrobial screening of oxime derivatives.

Protocol 5.1: Radioligand Displacement Assay (D2 / 5-HT2A)

This protocol determines the binding affinity (K_i) of synthesized oxime derivatives.

  • Cell Membrane Preparation: Isolate membranes from CHO cells stably expressing human cloned D2 or 5-HT2A receptors. Causality: Using cloned receptors in CHO cells eliminates cross-reactivity from native multi-receptor environments, ensuring the signal is exclusively from the target receptor.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, and 0.1% Bovine Serum Albumin (BSA). Causality: BSA is strictly required to prevent these highly lipophilic oxime derivatives from adhering to the plastic walls of the microplate, which would artificially lower the effective concentration and skew K_i calculations.

  • Radioligand Incubation: Add 0.5 nM [3H]-spiperone alongside serial dilutions of the test oxime compound (10^-11 to 10^-5 M).

  • Self-Validation & Quality Control: Run Haloperidol (for D2) and Ketanserin (for 5-HT2A) as reference standards in parallel. Validation condition: If the calculated IC_50 of the reference standard shifts by >0.5 log units from historically validated baselines, the assay plate must be discarded due to suspected radioligand degradation or membrane instability.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

Protocol 5.2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol evaluates the antibacterial efficacy of oxime derivatives against MRSA .

  • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Supplementation with divalent cations (Ca2+, Mg2+) stabilizes the bacterial membrane and ensures accurate susceptibility profiling, preventing false positives that occur in standard unadjusted broths.

  • Inoculum Standardization: Prepare a direct colony suspension of MRSA (ATCC 43300) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10^5 CFU/mL. Causality: Strict adherence to this inoculum size prevents the "inoculum effect," where an artificially high bacterial load overwhelms the compound, leading to falsely elevated MIC values.

  • Compound Plating & Resazurin Addition: Dispense serial dilutions of the oxime compound into a 96-well plate. Add 10 µL of resazurin (0.015%) to each well. Causality: Resazurin acts as a redox indicator (shifting from blue to pink upon bacterial reduction). This allows for visual confirmation of viability without relying solely on optical density, which is often confounded by the precipitation of lipophilic oxime compounds in aqueous media.

  • Self-Validation & Quality Control: Include three mandatory control wells: Media only (Sterility Control), Media + Bacteria (Growth Control), and Vancomycin + Bacteria (Positive Control). Validation condition: The assay is only valid if the Sterility Control remains blue, the Growth Control turns pink, and the Vancomycin MIC falls within the acceptable CLSI range (0.5 - 2 µg/mL).

References

  • Title: 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime Source: NanoBio Letters URL: [Link]

  • Title: (2,4-Difluorophenyl)-4-piperidinylmethanone oxime, (Z)- | CID 10040437 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 2,4-difluorophenyl(piperidin-4-yl) methanoneoxime derivatives as potent contenders to combat antibacterial resistance of MRSA: In-silico approach Source: ResearchGate URL: [Link]

  • Title: Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics Source: ResearchGate URL: [Link]

  • Title: Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives Source: ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

FT-IR and 1H NMR characterization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

An In-Depth Technical Guide to the Spectroscopic Characterization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime Abstract This application note provides a comprehensive technical guide for the characterizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

Abstract

This application note provides a comprehensive technical guide for the characterization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, a key intermediate and known impurity in the synthesis of pharmaceuticals such as Iloperidone and Paliperidone.[1][2][3] The structural integrity, purity, and isomeric configuration of such compounds are critical in drug development and manufacturing. This document outlines detailed, field-proven protocols for Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Beyond procedural steps, this guide delves into the causal reasoning behind methodological choices and offers a thorough framework for spectral interpretation, empowering researchers and quality control professionals to achieve unambiguous structural elucidation.

Introduction: The Imperative for Precise Spectroscopic Analysis

(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime is a heterocyclic compound whose synthesis can result in stereoisomers (E/Z) about the carbon-nitrogen double bond of the oxime moiety.[4][5][6] The specific geometric arrangement of the Z-isomer dictates its reactivity and pharmacological profile in subsequent synthetic steps. Consequently, robust analytical methods are required to confirm its identity and distinguish it from its E-isomer and other potential impurities.

FT-IR and ¹H NMR spectroscopy are indispensable, complementary techniques for this purpose. FT-IR provides a unique "fingerprint" based on the vibrational frequencies of functional groups, while ¹H NMR offers detailed information about the electronic environment and connectivity of protons, which is crucial for confirming stereochemistry.[6][7] This guide provides the necessary protocols and interpretive logic to apply these techniques effectively.

Part I: Functional Group Analysis via FT-IR Spectroscopy

Foundational Principle

Fourier-Transform Infrared (FT-IR) spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies.[8] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in an absorption spectrum. This spectrum serves as a direct indicator of the functional groups present within the molecule.[8][9][10] For the target compound, FT-IR is used to confirm the presence of key functionalities such as the oxime O-H, the piperidine N-H, the C=N double bond, and the C-F bonds of the aromatic ring.

Experimental Protocol for FT-IR Analysis

This protocol describes two common and effective sample preparation methods: the classic Potassium Bromide (KBr) pellet technique and the modern Attenuated Total Reflectance (ATR) method.

Instrumentation: A benchtop FT-IR spectrometer capable of scanning the mid-infrared range (4000–400 cm⁻¹).

Method A: KBr Pellet Preparation (for high-quality transmission spectra)

The KBr matrix is chosen for its infrared transparency in the typical analysis range.[11] This method ensures a homogeneous sample dispersion, minimizing scattering effects.

  • Sample Preparation: Add approximately 1-2 mg of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime to an agate mortar. Add 100-200 mg of high-purity, desiccated KBr powder.

  • Grinding: Gently grind the mixture for several minutes until a fine, homogeneous powder is obtained.[12] Causality: Thorough grinding to a particle size less than the IR wavelength (~2 microns) is crucial to reduce light scattering (the Christiansen effect) and produce sharp, well-defined absorption bands.[13]

  • Pellet Formation: Transfer the powder to a pellet die and apply 7-8 tons of pressure for 2-3 minutes using a hydraulic press to form a thin, transparent or translucent pellet.[12]

  • Data Acquisition:

    • Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[8]

    • Mount the KBr pellet in the spectrometer's sample holder and record the sample spectrum.

    • Typical Parameters: Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

Method B: Attenuated Total Reflectance (ATR) (for rapid, direct analysis)

ATR requires minimal to no sample preparation and is ideal for rapid screening.[7][11] The IR beam interacts only with the surface layer of the sample in contact with the ATR crystal.

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.[12] Record the sample spectrum using the same parameters as the KBr method.

Data Interpretation: Predicted FT-IR Spectrum

The FT-IR spectrum provides confirmatory evidence for the key structural components of the molecule. The expected absorption bands are summarized below.

Table 1: Predicted FT-IR Absorption Bands for (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupExpected IntensityRationale & Comments
3350 - 3100O-H stretchOxime (-NOH)Broad, MediumBroadness is due to intermolecular hydrogen bonding between oxime moieties.[14][15]
3320 - 3280N-H stretchPiperidine (sec-Amine)MediumA relatively sharp peak, often appearing on the shoulder of the broader O-H band.
3100 - 3000C-H stretchAromatic RingMedium to WeakConfirms the presence of the difluorophenyl group.
2950 - 2850C-H stretchPiperidine Ring (Aliphatic)Medium to StrongMultiple bands are expected corresponding to symmetric and asymmetric stretching of CH₂ groups.
1670 - 1640C=N stretchOximeMediumThis is a key confirmatory peak for the oxime functional group. Its exact position is sensitive to conjugation and substitution.[14][15]
1615, 1500C=C stretchAromatic RingMedium to StrongTwo or more sharp bands are characteristic of the aromatic system.
1300 - 1100C-F stretchAryl-FluorideStrongThe presence of two strong absorption bands in this region is a powerful indicator of the difluorophenyl moiety.[16]
960 - 930N-O stretchOximeMediumA characteristic vibration for the oxime linkage.[14]

Part II: Structural Elucidation via ¹H NMR Spectroscopy

Foundational Principle

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It exploits the magnetic properties of proton nuclei. When placed in a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing information on the type of proton. Furthermore, interactions between neighboring protons (spin-spin coupling) cause signals to split, revealing proton connectivity.[4] For the target molecule, ¹H NMR is essential for assigning every proton, confirming the carbon skeleton, and, most importantly, verifying the Z-stereochemistry of the oxime.

Experimental Protocol for ¹H NMR Analysis

A well-prepared sample is paramount for acquiring a high-resolution, interpretable spectrum.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[17][18] Causality: This concentration range typically provides an excellent signal-to-noise ratio within a few minutes of acquisition time without causing issues like peak broadening from excessive concentration.[19][20]

  • Solvent Selection & Dissolution: Add 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[19][20] Gently agitate the vial to ensure complete dissolution. Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum and their deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during acquisition.[19] DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons (like -OH and -NH), resulting in sharper, more easily identifiable peaks.

  • Sample Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17][21] Causality: Suspended solids disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.[17][20]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Allow the sample temperature to equilibrate for 5-10 minutes.

    • Acquire the spectrum. The presence of two fluorine atoms will introduce additional complexity (¹H-¹⁹F coupling), which a high-field instrument can resolve.

Data Interpretation: Predicted ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum relies on analyzing chemical shifts, integration values (proton count), and splitting patterns (multiplicity). The Z-configuration places the bulky difluorophenyl ring and the hydroxyl group on the same side of the C=N bond, which influences the chemical environment of nearby protons.

Chemical structure of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime with proton labels Figure 1: Labeled structure of the target compound for ¹H NMR assignment.

Table 2: Predicted ¹H NMR Data for (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime in DMSO-d₆

Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale & Comments
Hₐ (-OH)1HBroad singlet10.0 - 11.5The oxime proton is acidic and deshielded, appearing far downfield.[22] Its signal will disappear upon shaking the sample with a drop of D₂O due to H-D exchange.
Hₑ, Hf, Hₖ (Aromatic)3HMultiplets7.0 - 7.6These protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine (³JHF, ⁴JHF) coupling.
Hᵢ (-NH)1HBroad singlet2.5 - 3.5The chemical shift of the amine proton is variable and depends on concentration and temperature. May also exchange with D₂O.
Hᵦ, Hⱼ (Piperidine α-H)4HMultiplets2.8 - 3.2Protons adjacent (alpha) to the nitrogen atom are deshielded. They are split by neighboring protons Hc and Hh.[23][24][25]
H₉ (Piperidine γ-H)1HMultiplet2.5 - 2.9This methine proton is adjacent to the deshielding C=N bond and will likely appear as a complex multiplet due to coupling with four neighboring protons (Hc and Hh).
Hc, Hₕ (Piperidine β-H)4HMultiplets1.6 - 2.0These protons are in a standard aliphatic environment. Axial and equatorial protons (Hc vs Hh) are chemically non-equivalent and will show distinct signals and coupling constants.[26]

Integrated Characterization Workflow

G Figure 2. Integrated Spectroscopic Workflow cluster_0 Sample Handling cluster_1 FT-IR Analysis cluster_2 ¹H NMR Analysis cluster_3 Conclusion Sample Acquire Sample of (Z)-...methanone oxime Prep Prepare Sub-samples for FT-IR and NMR Analysis Sample->Prep FTIR_Acq Acquire FT-IR Spectrum (ATR or KBr Method) Prep->FTIR_Acq Solid Sample NMR_Acq Acquire ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆) Prep->NMR_Acq Dissolved Sample FTIR_Int Interpret Spectrum: Identify Key Functional Groups (O-H, N-H, C=N, C-F) FTIR_Acq->FTIR_Int Conclusion Combine Data for Final Structural Confirmation & Purity Assessment FTIR_Int->Conclusion NMR_Int Interpret Spectrum: Assign Protons, Confirm Connectivity & Z-Stereochemistry NMR_Acq->NMR_Int NMR_Int->Conclusion

Sources

Application

Application Note: UV-Visible Spectroscopy Techniques for Analyzing Piperidin-4-yl Methanone Oximes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Synthetic Intermediates, and Biological Matrices Mechanistic Overview & Chemical C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Synthetic Intermediates, and Biological Matrices

Mechanistic Overview & Chemical Context

Piperidin-4-yl methanone oximes—such as (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime—are critical synthetic intermediates in the development of atypical antipsychotics and other neuroactive pharmaceuticals. Accurate quantification and structural characterization of these compounds are paramount for ensuring API purity, tracking reaction kinetics, and monitoring E/Z isomerization.

The core challenge in analyzing these molecules lies in their structural duality. The piperidine ring provides basicity, while the methanone oxime moiety (>C=N–OH) acts as a pH-sensitive chromophore. When conjugated with an aromatic system, the oxime group exhibits strong π→π∗ and n→π∗ electronic transitions, making it highly amenable to UV-visible (UV-Vis) spectroscopy.

At physiological or acidic pH, the intact oxime typically absorbs in the high-energy UV region (250–300 nm). However, as the pH exceeds the pKa of the oxime hydroxyl group, deprotonation yields an oximate anion. This increases electron delocalization across the conjugated system, causing a pronounced bathochromic shift (redshift) to the 330–360 nm range[1].

For trace-level analysis or complex matrices where UV interference is high, direct measurement is insufficient. In these cases, analytical causality dictates a shift to the visible spectrum via derivatization. By subjecting the oxime to acid-catalyzed hydrolysis, hydroxylamine is released. This intermediate can be oxidized to nitrous acid and subsequently coupled to form a highly conjugated azo dye, shifting the analytical wavelength to ~550 nm and drastically improving specificity[2],[3].

Analytical Workflow & Decision Matrix

The selection of the appropriate spectroscopic technique depends entirely on the sample concentration and matrix complexity. The following workflow illustrates the decision-making process for analyzing piperidin-4-yl methanone oximes.

Workflow Sample Piperidin-4-yl Methanone Oxime Sample Decision Concentration & Matrix? Sample->Decision Direct Method A: Direct UV-Vis (Conc. > 10⁻⁵ M) Decision->Direct High Conc. Deriv Method B: Colorimetric (Trace < 10⁻⁵ M) Decision->Deriv Trace Conc. D1 Buffer Preparation (pH 2.0 to 12.0) Direct->D1 C1 Acid Hydrolysis (3N H₂SO₄) Release Hydroxylamine Deriv->C1 D2 Spectral Scanning (200 - 400 nm) D1->D2 D3 Identify Isosbestic Points (Self-Validation) D2->D3 C2 Iodine Oxidation Convert to Nitrous Acid C1->C2 C3 Diazotization & Coupling (Griess Reagent) C2->C3 C4 Measure Azo Dye (λ_max = 550 nm) C3->C4

Figure 1: Decision matrix and workflow for UV-visible spectrophotometric analysis of oximes.

Quantitative Data Summary

The following table summarizes the key performance indicators and causal parameters for both analytical methodologies.

ParameterMethod A: Direct UV-Vis SpectroscopyMethod B: Colorimetric Derivatization
Analyte Form Intact Oxime / Oximate AnionCleaved Hydroxylamine (as Azo Dye)
Optimal Wavelength ( λmax​ ) 250–290 nm (pH < 7) / 330–360 nm (pH > 10)550 nm
Linear Dynamic Range 1.0×10−5 to 1.0×10−3 M 3.0×10−7 to 5.0×10−5 M
Estimated Molar Absorptivity ( ϵ ) ~ 1.5×104 L·mol⁻¹·cm⁻¹~ 4.5×104 L·mol⁻¹·cm⁻¹
Primary Interferences Aromatic impurities, UV-absorbing solventsEndogenous nitrites, free hydroxylamine
Self-Validation Metric Preservation of sharp isosbestic pointsStandard addition recovery (98-102%)

Experimental Protocols

Protocol A: Direct UV-Vis Determination & pKa Profiling

Purpose: To determine the concentration of pure oxime intermediates and map the pH-dependent oxime/oximate equilibrium.

Causality Note: Analyzing the compound across a pH gradient ensures that the analytical wavelength is locked to a specific ionization state. Measuring at an arbitrary pH near the compound's pKa will result in massive absorbance fluctuations due to minor environmental changes.

  • Stock Preparation: Dissolve the piperidin-4-yl methanone oxime in HPLC-grade methanol to create a 1.0×10−3 M stock solution.

  • Buffer Matrix: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0.

  • Sample Dilution: Dilute the stock solution into the respective buffers to achieve a final working concentration of 5.0×10−5 M. Ensure the final methanol concentration does not exceed 5% v/v to prevent solvent-induced spectral shifts.

  • Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan the samples from 200 nm to 400 nm against a matched buffer/methanol blank.

  • Self-Validation (Isosbestic Verification): Overlay the spectra from pH 2.0 to 12.0. You must observe sharp isosbestic points (wavelengths where total absorbance remains constant regardless of pH).

    • Validation Logic: The presence of an isosbestic point mathematically proves a clean two-state equilibrium (Oxime Oximate + H+ ). If the isosbestic points drift or blur, it indicates unwanted degradation (e.g., hydrolysis back to the parent methanone) rather than simple deprotonation.

Protocol B: Trace Colorimetric Determination via Hydroxylamine Cleavage

Purpose: To quantify trace levels of oximes in complex biological or synthetic matrices where UV interference prohibits direct measurement.

Causality Note: The >C=N–OH bond in sterically hindered aromatic oximes is highly stable. Using 3 N H2​SO4​ provides the necessary hydronium ion activity to force the hydrolysis equilibrium toward the parent ketone and free hydroxylamine[3]. The subsequent iodine oxidation quantitatively converts hydroxylamine to nitrous acid, which is the active electrophile required for the Griess diazotization reaction[2].

  • Acid Hydrolysis: Transfer 2.0 mL of the sample (containing <10−5 M oxime) into a borosilicate test tube. Add 1.0 mL of 3 N H2​SO4​ . Cap tightly and incubate in a heating block at 100°C for 30 minutes to release hydroxylamine[3].

  • Oxidation: Cool the solution to room temperature. Add 0.5 mL of a 1% (w/v) iodine solution (prepared in glacial acetic acid). Allow exactly 5 minutes for the hydroxylamine to oxidize to nitrous acid ( HNO2​ )[3].

  • Quenching: Add 0.5 mL of 2.0 g/L sodium arsenite.

    • Validation Logic: This step reduces unreacted iodine. Residual iodine will competitively oxidize the coupling reagents in the next step, destroying the assay's linearity.

  • Diazotization & Coupling: Add 0.5 mL of 1 N HCl, followed by 1.0 mL of N-(1-naphthyl)-ethylenediamine dihydrochloride (NED) reagent. Mix thoroughly.

  • Measurement: Incubate the mixture in the dark for 15 minutes to allow the azo dye to fully develop. Measure the absorbance at 550 nm against a reagent blank[3].

  • Self-Validation (Standard Addition): To ensure the sample matrix is not suppressing the hydrolysis or oxidation steps, spike a known concentration of hydroxylamine hydrochloride into a parallel sample matrix. A calculated recovery of 98-102% validates the absence of matrix effects.

Sources

Method

Crystallization methods for (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride

An Application Guide to the Crystallization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride Abstract: This document provides a comprehensive technical guide on the crystallization of (Z)-(2,4-dif...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride

Abstract: This document provides a comprehensive technical guide on the crystallization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride (CAS 135634-18-3), a key intermediate or active pharmaceutical ingredient (API). The control of the solid-state form of an API is paramount in drug development, directly influencing critical properties such as stability, solubility, bioavailability, and manufacturability.[1][2][3] This guide details several field-proven crystallization methodologies, including cooling crystallization, anti-solvent addition, and vapor diffusion. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind experimental choices, troubleshooting strategies, and methods for robust solid-state characterization.

Introduction: The Criticality of Crystalline Form

(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride is a hydrochloride salt, a characteristic that generally enhances aqueous solubility compared to its free base form. However, the specific crystalline arrangement of its molecules—its polymorphic form—can lead to significant variations in its physicochemical properties.[4] Different polymorphs of the same compound can exhibit different melting points, dissolution rates, and stability profiles.[2][5] Therefore, developing a robust and reproducible crystallization process is not merely a purification step but a critical control point for ensuring consistent product quality and therapeutic efficacy.[6][7]

This guide explores systematic approaches to achieve a desired crystalline form of this compound, emphasizing the principles of supersaturation, nucleation, and crystal growth.[3][]

Pre-Crystallization Assessment: Solubility Screening

A foundational step in developing any crystallization protocol is to understand the solute's solubility profile in a range of solvents. This data informs the selection of an appropriate crystallization method and solvent system. The ideal solvent for crystallization is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.

Protocol: Isothermal Solubility Screening

  • Setup: Prepare a series of vials containing a known amount of the compound (e.g., 20 mg).

  • Solvent Addition: To each vial, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water) in small, measured aliquots.

  • Equilibration: After each addition, agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached.

  • Determination: The point at which the solid completely dissolves provides the approximate solubility. For more precise measurements, gravimetric analysis of a saturated solution is recommended.

  • Data Compilation: Record the results in a solubility table.

Table 1: Representative Solubility Data for Crystallization Method Selection

Solvent SystemSolubility at 25 °C (mg/mL)Solubility at 50 °C (mg/mL)Suitability for CoolingSuitability for Anti-Solvent
MethanolHigh (>100)Very HighPoorGood (with anti-solvent)
Isopropanol (IPA)Moderate (~30)High (~120)ExcellentPossible
AcetoneLow (~10)Moderate (~40)GoodPossible
WaterHigh (>80)Very HighPoorGood (with anti-solvent)
TolueneVery Low (<1)Very Low (<2)PoorExcellent (as anti-solvent)
n-HeptaneInsolubleInsolublePoorExcellent (as anti-solvent)

Note: This data is illustrative. Actual experimental values must be determined.

Diagram 1: Crystallization Method Selection Logic

The following diagram illustrates a decision-making process for selecting a suitable crystallization method based on initial solubility screening results.

cluster_input Input cluster_process Decision Process cluster_output Recommended Method Solubility Solubility Data HighSolubility High Solubility in Most Solvents? Solubility->HighSolubility TempGradient Steep Temperature Solubility Gradient? HighSolubility->TempGradient No Evaporation Slow Evaporation / Vapor Diffusion HighSolubility->Evaporation Yes Cooling Cooling Crystallization TempGradient->Cooling Yes AntiSolvent Anti-Solvent Crystallization TempGradient->AntiSolvent No A Dissolve Compound in 'Solvent' B Slowly Add 'Anti-Solvent' A->B C Induce Supersaturation B->C D Nucleation & Crystal Growth C->D E Slurry Maturation D->E F Filter & Wash Crystals E->F G Dry Under Vacuum F->G H Solid-State Characterization G->H

Caption: A typical workflow for the anti-solvent crystallization method.

Method C: Vapor Diffusion

Vapor diffusion is an excellent method for screening multiple conditions simultaneously and for growing high-quality single crystals suitable for X-ray diffraction.

Principle: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a "jar") that contains a volatile anti-solvent. Over time, the anti-solvent vapor diffuses into the compound's solution, slowly reducing its solubility and promoting gradual crystallization.

Protocol:

  • Prepare Solution: Dissolve the compound in a good solvent (e.g., Methanol) to near saturation in a small vial (e.g., 2 mL).

  • Set Up System: Place this open vial inside a larger jar (e.g., 20 mL scintillation vial).

  • Add Anti-Solvent: Add a few milliliters of a volatile anti-solvent (e.g., Diethyl Ether or Dichloromethane) to the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Seal and Wait: Seal the jar tightly and leave it undisturbed in a vibration-free location.

  • Monitor: Crystals should form over a period of several hours to days.

Solid-State Characterization: Verifying the Crystalline Form

Obtaining a solid is not the end of the process. The crystalline material must be rigorously characterized to confirm its identity, purity, and polymorphic form. [9]

Powder X-Ray Diffraction (PXRD)

PXRD is the primary tool for identifying crystalline phases. [10][11]Each crystalline solid has a unique diffraction pattern, which serves as its "fingerprint". [12]Comparing the experimental PXRD pattern to known patterns can confirm the polymorphic form. [13][14] Table 2: Representative PXRD Data

2θ Angle (°)Relative Intensity (%)
8.545
12.1100
15.880
19.365
21.790
24.555

Note: This data is hypothetical and serves as an example of a unique diffraction pattern.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides crucial information about the physical and chemical properties of the material as a function of temperature. [15][16][17]

  • DSC measures heat flow and can identify melting points, phase transitions (polymorphic conversions), and crystallinity. [5][18]A sharp melting endotherm on a DSC thermogram is a strong indicator of a pure crystalline substance.

  • TGA measures changes in mass with temperature. It is used to determine the presence of residual solvents or water (solvates/hydrates) and to assess thermal stability. [18] Expected Results: A pure, unsolvated crystalline form of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride should show a single, sharp melting peak in the DSC and no significant mass loss in the TGA until the decomposition temperature.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out Cooling too rapidly; solution is too concentrated; poor solvent choice.Reduce cooling rate; dilute the solution; try a different solvent system. [19]
Formation of Fines High degree of supersaturation; rapid nucleation.Slow down cooling or anti-solvent addition; use seeding to control nucleation. [6][]
Inconsistent Polymorph Uncontrolled nucleation; presence of impurities.Implement a robust seeding protocol; ensure high purity of starting material. [3][6]
Poor Yield Compound is too soluble in the final mother liquor.Decrease the final crystallization temperature; increase the proportion of anti-solvent.

Conclusion

The crystallization of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride is a critical step that dictates the final properties of the material. A systematic approach, beginning with solubility screening, allows for the rational selection of a crystallization method. Controlled cooling and anti-solvent addition are robust, scalable techniques, while vapor diffusion serves as an excellent screening tool. Rigorous solid-state characterization using PXRD and thermal analysis is essential to validate the outcome of the crystallization process, ensuring the production of a consistent, high-quality crystalline material suitable for pharmaceutical development.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

  • IJCEA. Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. [Link]

  • ijprajournal. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. ijprajournal. [Link]

  • ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

  • The Pharma Master. (2024, May 26). API Particle / Crystal Engineering. The Pharma Master. [Link]

  • MIT. Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. MIT. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • PubMed. (2022, August 11). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • PMC. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

  • NETZSCH Analyzing & Testing. API Characterization. NETZSCH Analyzing & Testing. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • PubMed. Thermal analysis methods for pharmacopoeial materials. PubMed. [Link]

  • Pharmaceutical Technology. (2020, November 15). Identifying Relevant Crystalline Forms. Pharmaceutical Technology. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • PMC. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. [Link]

  • NETZSCH Analyzing & Testing. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • ResearchGate. An Overview of Powder X-ray Diffraction and Its Relevance to Pharmaceutical Crystal Structures. ResearchGate. [Link]

  • Google Patents. Detomidine hydrochloride crystallization method.
  • FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD). FORCE Technology. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • Sciencemadness Discussion Board. (2006, December 6). crystallization and dry reagents. Sciencemadness Discussion Board. [Link]

  • Google Patents. Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ResearchGate. Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. ResearchGate. [Link]

  • University of Rochester. Guide for crystallization. University of Rochester. [Link]

  • ACS Publications. (2022, October 12). Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. ACS Publications. [Link]

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Application

Application Note: Synthesis of Piperidine Oxime Sulfonamide Derivatives Using Triethylamine

Executive Summary Piperidine oxime sulfonamides (often referred to as O-sulfonyl oximes) are highly versatile scaffolds in modern drug discovery. Due to their unique structural geometry and electronic properties, these d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine oxime sulfonamides (often referred to as O-sulfonyl oximes) are highly versatile scaffolds in modern drug discovery. Due to their unique structural geometry and electronic properties, these derivatives are frequently utilized in the development of potent antioxidants, enzyme inhibitors, and central nervous system (CNS) modulators . The synthesis of these compounds relies on the efficient O-sulfonylation of piperidine oximes using aryl or alkyl sulfonyl chlorides.

In this workflow, Triethylamine (TEA) serves as the indispensable catalyst and acid scavenger. Unlike stronger bases that can trigger unwanted side reactions, TEA provides the optimal basicity to drive the reaction forward while maintaining the integrity of the piperidine core .

Mechanistic Rationale & The Role of TEA

The O-sulfonylation of an oxime is a classic nucleophilic acyl substitution-type reaction at the sulfur center. The oxime hydroxyl group (pKa ~12) is a relatively weak nucleophile. TEA (pKa of conjugate acid ~10.75) establishes a dynamic equilibrium, partially deprotonating the oxime to enhance its nucleophilicity.

Crucially, as the oxime oxygen attacks the electrophilic sulfur of the sulfonyl chloride, a tetrahedral intermediate is formed. The collapse of this intermediate expels a chloride ion, generating hydrochloric acid (HCl). Without an acid scavenger, this HCl would rapidly protonate the remaining oxime, completely stalling the reaction. TEA irreversibly traps the HCl as triethylammonium chloride (TEA·HCl), shifting the equilibrium entirely toward the target product.

Mechanism A Piperidine Oxime D Tetrahedral Intermediate A->D Nucleophilic Attack B Sulfonyl Chloride B->D Nucleophilic Attack C Triethylamine (TEA) C->D Nucleophilic Attack E O-Sulfonyl Oxime D->E Cl⁻ Elimination F TEA·HCl Byproduct D->F Proton Transfer

Figure 1: Mechanistic pathway for the O-sulfonylation of piperidine oximes mediated by TEA.

Pre-requisite: Piperidine Nitrogen Protection

A critical failure point in this synthesis is the competitive nucleophilicity of the piperidine ring's secondary amine. If left unprotected, the amine will react with the sulfonyl chloride orders of magnitude faster than the oxime hydroxyl group, yielding an N-sulfonylated byproduct. Therefore, the piperidine nitrogen must be masked with a robust protecting group (e.g., N-Boc, N-Cbz, or N-benzyl) prior to the oxime sulfonylation step.

Experimental Workflow & Protocol

Workflow S1 Step 1: Dissolution Dissolve Oxime in DCM S2 Step 2: Base Addition Add TEA (1.5 eq) at 0°C S1->S2 S3 Step 3: Electrophile Addition Dropwise Sulfonyl Chloride S2->S3 S4 Step 4: Reaction Progression Stir at RT, Monitor via TLC S3->S4 S5 Step 5: Quench & Workup Wash with H2O/NaHCO3 S4->S5 S6 Step 6: Purification Column Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for synthesizing piperidine oxime sulfonamides.

Materials Required
  • N-Boc-piperidine-4-one oxime (1.0 mmol)

  • Aryl/Alkyl Sulfonyl Chloride (1.1 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Deionized Water, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-piperidine-4-one oxime in 10 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition & Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Add TEA dropwise via syringe.

    • Causality: Introducing the base prior to the electrophile primes the oxime for nucleophilic attack. The 0 °C environment prevents the exothermic degradation of the reagents.

  • Electrophile Addition: Dissolve the sulfonyl chloride in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive electrophile, minimizing the formation of bis-sulfonylated impurities.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 to 4 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The complete disappearance of the lower-Rf oxime spot indicates successful conversion.

  • Quench and Aqueous Workup: Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

    • Causality: TEA·HCl is highly water-soluble. The aqueous washes act as a self-purifying step, completely stripping the salt and any residual unreacted sulfonyl chloride from the organic phase.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure piperidine oxime sulfonamide.

Quantitative Data & Optimization

The following table summarizes the optimization of the reaction conditions, highlighting the superiority of 1.5 equivalents of TEA in DCM.

EntryBase (Equivalents)SolventTemp (°C)Yield (%)Observation / Causality
1TEA (1.0)DCMRT65Incomplete conversion; lack of excess base caused stalling.
2 TEA (1.5) DCM 0 to RT 92 Optimal conditions; clean conversion and easy workup.
3TEA (2.5)DCM0 to RT85Slight increase in degradation side products due to excess base.
4Pyridine (1.5)DCM0 to RT78Slower reaction rate compared to TEA due to lower pKa.
5TEA (1.5)THF0 to RT81TEA·HCl precipitation hindered magnetic stirring efficiency.
Troubleshooting: Avoiding the Neber Rearrangement

A well-documented side reaction in the synthesis of O-sulfonyl oximes possessing α-protons is the Neber rearrangement , which converts the oxime into an azirine ring .

  • Cause: The use of excessively strong bases (e.g., NaH, DBU) or elevated temperatures causes the base to deprotonate the carbon adjacent to the oxime, triggering an internal nucleophilic displacement of the newly formed sulfonate leaving group.

  • Solution: Strict adherence to mild bases like TEA and maintaining the reaction temperature between 0 °C and RT completely suppresses this pathway, ensuring high fidelity to the target sulfonamide.

References
  • Manjusha, et al. "Antioxidant potential of piperidine containing compounds - A short review." Asian Journal of Pharmaceutical and Clinical Research 11.8 (2018): 66-73. URL: [Link]

  • Protasova, Irina, et al. "Synthesis of Diaziridines and Diazirines via Resin-Bound Sulfonyl Oximes." Organic Letters 19.1 (2017): 34-37. URL: [Link]

  • "The Neber Rearrangement." Organic Reactions Volume 78, Chapter 2. John Wiley and Sons, 2012. URL: [Link]

Method

Step-by-step preparation of risperidone using methanone oxime intermediates

Strategic Overview & Mechanistic Rationale The synthesis of the atypical antipsychotic risperidone heavily relies on the efficient construction of its 6-fluoro-1,2-benzisoxazole core. While multiple synthetic routes exis...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of the atypical antipsychotic risperidone heavily relies on the efficient construction of its 6-fluoro-1,2-benzisoxazole core. While multiple synthetic routes exist, the utilization of a (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime intermediate remains one of the most robust and scalable pathways [1].

The critical mechanistic advantage of this route lies in the stereochemistry of the oxime intermediate. During the oximation of the ketone precursor, a mixture of E and Z geometric isomers is generated. However, only the Z-isomer possesses the correct spatial orientation to undergo the subsequent intramolecular nucleophilic aromatic substitution (S_NAr) required to close the benzisoxazole ring [2]. By optimizing the reaction conditions to favor the Z-isomer—or by utilizing selective precipitation techniques (such as forming an acetic acid salt)—chemists can significantly drive up the overall yield and purity of the final active pharmaceutical ingredient (API) [2].

Workflow Ketone Ketone Precursor (2,4-difluorophenyl...) Oximation Oximation (NH₂OH·HCl, EtOH) Ketone->Oximation Oxime Z-Oxime Intermediate (Active Conformer) Oximation->Oxime Stereoselective Cyclization S_NAr Cyclization (KOH, Heat) Oxime->Cyclization Benzisoxazole Benzisoxazole Core Cyclization->Benzisoxazole - HF Alkylation N-Alkylation (Pyrido-pyrimidinone) Benzisoxazole->Alkylation Risperidone Risperidone (API) Alkylation->Risperidone KI, K₂CO₃

Fig 1: Stepwise synthetic workflow for Risperidone via the Z-oxime intermediate.

Quantitative Reaction Parameters

To ensure reproducibility and self-validation across runs, the following stoichiometric and thermodynamic parameters must be strictly adhered to. These parameters are synthesized from validated pharmaceutical scale-up data [1], [3].

Reaction StepPrimary ReactantReagent / CatalystSolventTemp (°C)Time (h)Expected Yield
1. Oximation Ketone precursor (1.0 eq)NH₂OH·HCl (1.0 - 1.2 eq), Et₃NEthanol78 (Reflux)3 - 4>95%
2. Cyclization Z-Oxime intermediate (1.0 eq)KOH (50% aq. solution)Water100 (Reflux)4 - 662 - 80%
3. Alkylation Benzisoxazole core (1.0 eq)Chloroethyl-pyrimidinone (1.1 eq)Acetonitrile80 - 825 - 1081 - 85%

Note: In-process control (IPC) via HPLC is mandatory at the end of each time phase to verify precursor consumption before proceeding to workup.

Step-by-Step Experimental Protocols

Phase I: Synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

Causality Focus: Hydroxylamine hydrochloride is used as the nitrogen source. N,N-diethylethanamine (triethylamine) is added to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile to attack the carbonyl carbon [3].

  • Charge the Reactor: Into a clean, dry round-bottom flask, add 12.0 g of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride and 120 mL of absolute ethanol.

  • Reagent Addition: Add 12.0 g of hydroxylamine hydrochloride (NH₂OH·HCl) to the suspension while stirring at room temperature (20–25 °C).

  • Base Introduction: Slowly dropwise add 10.5 g of N,N-diethylethanamine. Observation: The mixture may become transiently homogeneous before a new precipitate begins to form.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 hours.

  • Workup & Isolation: Allow the reaction mixture to cool to 0–5 °C in an ice bath. Filter the precipitated oxime product under vacuum. Wash the filter cake with cold ethanol (2 x 15 mL) and dry under vacuum at 45 °C to constant weight.

Phase II: Base-Mediated Cyclization to the Benzisoxazole Core

Causality Focus: The 50% KOH solution serves a dual purpose: it deprotonates the oxime hydroxyl group to form a highly nucleophilic oximate anion, and it provides the harsh thermal conditions required to overcome the activation energy barrier for the displacement of the ortho-fluorine atom on the adjacent aromatic ring[1].

  • Preparation: Suspend the dried oxime intermediate (approx. 11.0 g) in 50 mL of deionized water.

  • Alkalinization: Slowly charge 50% aqueous potassium hydroxide (KOH) solution to the reactor. Warning: Exothermic reaction. Maintain stirring and control addition rate to prevent localized boiling.

  • Cyclization: Heat the highly alkaline mixture to reflux (100 °C) for 4 to 6 hours. Monitor the disappearance of the oxime peak via HPLC.

  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.

Phase III: N-Alkylation to yield Risperidone

Causality Focus: Potassium iodide (KI) is introduced as a catalyst to facilitate a Finkelstein-type reaction. The chlorine atom on the pyrimidinone alkylating agent is exchanged in situ for an iodine atom, creating a superior leaving group that accelerates the nucleophilic attack by the piperidine nitrogen [4].

  • Reaction Assembly: In a reaction flask, combine 10.0 g of the benzisoxazole intermediate, 11.0 g of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, and 15.0 g of anhydrous sodium carbonate (Na₂CO₃) in 100 mL of acetonitrile.

  • Catalysis: Add 1.0 g of Potassium Iodide (KI) to the mixture.

  • Alkylation: Stir the mixture for 10 minutes at room temperature, then heat slowly to reflux (80–82 °C). Maintain reflux for 5 to 10 hours.

  • In-Process Control: Pull a 0.5 mL aliquot, dilute with mobile phase, and run an HPLC assay. Proceed to cooling only when the benzisoxazole intermediate is <1.0% by area.

  • Crystallization: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate. Recrystallize the crude residue from ethyl acetate or isopropanol to yield highly pure Risperidone API[4].

Mechanism A Z-Oxime (R-C=N-OH) B Base (KOH) Deprotonation A->B C Oximate Anion (R-C=N-O⁻) B->C - H₂O D Intramolecular Attack on Ar-F C->D Nucleophilic Substitution E Benzisoxazole Formation D->E - F⁻ (Leaving Group)

Fig 2: Mechanistic pathway of the base-catalyzed intramolecular S_NAr cyclization.

References

  • Process for making risperidone and intermediates therefor Google P
  • Process for making risperidone and intermediates therefor (Isomer Separation)
  • Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone oxime PrepChem
  • A process for the preparation of antipsychotic risperidone Google P

Technical Notes & Optimization

Troubleshooting

Troubleshooting Z/E isomerization in piperidin-4-yl methanone oxime synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical instability of piperidin-4-yl methanone oximes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the stereochemical instability of piperidin-4-yl methanone oximes. These compounds are critical intermediates—often serving as precursors for spirocycles, amides via Beckmann rearrangement, and biologically active oxime ethers[1].

However, the bulky piperidine ring creates a delicate thermodynamic balance, leading to unpredictable E/Z (anti/syn) mixtures during synthesis[2]. This guide provides field-proven, self-validating protocols to diagnose, control, and utilize these isomers effectively.

Part 1: Diagnostic Workflow for Oxime Isomerization

Before attempting to separate an intractable mixture, use the following decision tree to determine if isomerization is chemically necessary for your downstream workflow.

Troubleshooting Start Oxime Synthesis Yields Z/E Mixture CheckDownstream Is downstream reaction stereospecific? Start->CheckDownstream Yes Yes CheckDownstream->Yes No No CheckDownstream->No Isomerize Target Z or E isomer? Yes->Isomerize Proceed Use mixture directly (e.g., global reduction) No->Proceed TargetE Target E (Thermodynamic) Isomerize->TargetE TargetZ Target Z (Kinetic/Photo) Isomerize->TargetZ AcidHeat Reflux in EtOH/HCl (Drives to E) TargetE->AcidHeat Apply acid/heat Photo Ir(III) + Blue LED (EnT Catalysis to Z) TargetZ->Photo Apply Photocatalysis

Diagnostic decision tree for managing oxime Z/E isomerization workflows.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: My synthesis consistently yields an intractable mixture of Z and E isomers. Why does this happen, and how can I drive it to a single isomer? Causality: Oxime condensation typically operates under kinetic control initially but rapidly equilibrates to the thermodynamically favored E-isomer (where the hydroxyl group is anti to the bulkier substituent). In piperidin-4-yl methanone oximes, the steric clash between the piperidine ring and the adjacent group (e.g., an aryl ring) dictates this ratio[2]. Solution:

  • To isolate the E-isomer: Subject the mixture to thermodynamic conditions. Refluxing the mixture in ethanol with a catalytic amount of aqueous HCl promotes reversible protonation of the oxime nitrogen. This facilitates C=N bond rotation through a tetrahedral intermediate, driving the equilibrium entirely to the E-isomer[3].

  • To isolate the Z-isomer: Traditional thermal methods fail because the Z-isomer is thermodynamically uphill. Instead, utilize visible-light-mediated energy transfer (EnT) catalysis. By using an Iridium photosensitizer, the E-oxime is excited to a triplet biradical state, allowing free rotation. Because the Z-isomer is highly sterically hindered, its π -conjugation is broken (the C=N π orbital becomes perpendicular to the aryl π orbital), preventing it from absorbing further energy. This effectively traps the molecule in the Z-form[4].

Q2: I purified my pure E-oxime on silica gel, but NMR shows it reverted to a mixture. What caused this? Causality: Silica gel is inherently acidic (pH ~4.5-5.5). Oximes are highly sensitive to acid-catalyzed isomerization[3]. The mildly acidic silanol groups on the stationary phase protonate the oxime during chromatography, lowering the activation barrier for C=N rotation. Furthermore, concentrating fractions at high temperatures exacerbates this reversion[5]. Self-Validating Fix: To verify if your silica is the culprit, run a 2D-TLC (two-dimensional thin-layer chromatography). Spot your pure isomer, elute in one direction, dry the plate, and elute perpendicularly. If two distinct spots appear off the diagonal, the silica is actively isomerizing your compound. To prevent this, pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize acidic sites before loading the column.

Q3: My Beckmann rearrangement is giving a mixture of two different amide regioisomers. How do I control the migratory aptitude? Causality: The Beckmann rearrangement is strictly stereospecific; the group anti (trans) to the leaving hydroxyl group is the one that migrates[4]. If your starting material is a Z/E mixture, you will inherently get a mixture of amides. Solution: To force the migration of the typically non-migrating alkyl (piperidine) group, you must start with the pure Z-isomer. You can couple the EnT photoisomerization directly with the Beckmann rearrangement in a one-pot protocol to achieve non-classical regioselectivity[5].

Part 3: Quantitative Data on Isomerization Conditions

The following table summarizes the expected Z:E ratios of piperidin-4-yl methanone oximes under various laboratory conditions based on empirical data[3][5].

Reaction ConditionPrimary MechanismTypical Z:E RatioApplication / Notes
Standard Condensation (NH₂OH·HCl, Base)Kinetic to Thermodynamic Equil.1:4 to 1:10Initial synthesis; heavily favors E-isomer due to piperidine sterics.
Acidic Reflux (EtOH, cat. HCl)Protonation-induced C=N rotation< 1:99Drives mixture completely to the thermodynamic E-isomer.
Silica Gel Chromatography (Unbuffered)Mild acid catalysis on silanol sitesVariableCauses unwanted isomerization; always pre-treat silica with TEA.
Visible-Light EnT Catalysis (Ir-cat, 427 nm)Triplet biradical formation> 95:5Accesses kinetically trapped Z-isomer; requires strict cooling.

Part 4: Step-by-Step Methodologies

Protocol: Visible-Light-Mediated E to Z Isomerization

This protocol leverages triplet sensitization to access the thermodynamically disfavored Z-isomer, reversing classical stereochemistry[5].

  • Preparation: In a 1-dram glass vial, add the E-piperidin-4-yl methanone oxime (0.1 mmol, 1.0 equiv).

  • Catalyst Addition: Add the Iridium photocatalyst [Ir(dF-CF3ppy)2(dtbbpy)]PF6 (0.5 mol%).

  • Solvent & Degassing: Dissolve the mixture in ethyl acetate to achieve a 0.1 M concentration. Purge the vial with nitrogen gas for 5 minutes. Self-Validation: Oxygen quenches triplet excited states; failure to degas will result in recovered starting material.

  • Irradiation: Place the vial in a photoreactor equipped with a Blue LED (e.g., Kessil, 40 W, 427 nm). Irradiate for 2 hours.

  • Temperature Control (Critical): Set up a cooling fan to maintain the reaction strictly at room temperature. Thermal energy will drive the kinetically trapped Z-isomer back to the E-isomer[5].

  • Workup: Remove the solvent under reduced pressure. Ensure the rotary evaporator water bath is set below 40 °C to avoid thermal Z to E reversion[5]. The resulting Z-oxime is typically pure enough for immediate downstream use.

Part 5: Mechanistic Visualization

Understanding the energy transfer (EnT) mechanism is crucial for troubleshooting failed photoisomerizations. The diagram below illustrates how the photocatalyst selectively excites the E-isomer, while the Z-isomer remains trapped due to steric decoupling.

Mechanism E_Isomer (E)-Oxime (Ground State) Biradical C-N Biradical (Free Rotation) E_Isomer->Biradical Energy Transfer (EnT) PC_Excited Ir(III)* Catalyst (Triplet State) PC_Excited->Biradical Sensitizes Biradical->E_Isomer Reversible Z_Isomer (Z)-Oxime (Sterically Decoupled) Biradical->Z_Isomer Intersystem Crossing & Relaxation

Mechanism of visible-light-mediated EnT catalysis for E to Z oxime isomerization.

References

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. ResearchGate. URL:[Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PubMed Central (PMC). URL:[Link]

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society. URL:[Link]

  • A Review of Biologically Active Oxime Ethers. ResearchGate. URL:[Link]

  • Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative. ResearchGate. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Triethylamine Ratios for Piperidine Oxime Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of piperidine oxime derivatives, with a specific focus on the critical role of triethylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of piperidine oxime derivatives, with a specific focus on the critical role of triethylamine (TEA) ratios. Authored for experienced researchers, this document moves beyond basic protocols to explain the causality behind experimental choices, ensuring both scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of triethylamine in the synthesis of piperidine oxime derivatives?

A1: In the standard synthesis, which typically uses hydroxylamine hydrochloride (NH₂OH·HCl) as the hydroxylamine source, triethylamine acts as a base. Its primary role is to neutralize the hydrochloride salt, thereby generating the free hydroxylamine nucleophile (NH₂OH) in situ.[1][2] This free hydroxylamine is then able to attack the carbonyl carbon of the piperidin-4-one precursor to form the oxime.[3][4] Additionally, triethylamine acts as an acid scavenger, neutralizing the HCl byproduct formed during the reaction, which is crucial for driving the reaction to completion.[2][5]

Q2: What is a typical starting molar ratio of piperidinone, hydroxylamine hydrochloride, and triethylamine?

A2: A common starting point for this reaction is a molar ratio of 1:1.1-1.5:1.1-1.5 for the piperidinone, hydroxylamine hydrochloride, and triethylamine, respectively.[1] Using a slight excess of both hydroxylamine hydrochloride and triethylamine helps to ensure the complete conversion of the starting ketone.[1] However, this is merely a starting point, and the optimal ratio can vary significantly depending on the specific substrate and reaction conditions.

Q3: Can I use a different base instead of triethylamine?

A3: Yes, other bases such as sodium acetate, pyridine, or sodium carbonate can be used to generate free hydroxylamine.[1][6] However, triethylamine is frequently chosen due to its appropriate basicity (pKa of its conjugate acid is ~10.7) and the fact that the resulting triethylamine hydrochloride salt often precipitates out of common aprotic organic solvents, which can aid in reaction monitoring and workup.[2] The choice of base can influence reaction rates and side product formation, so re-optimization is necessary if you deviate from using triethylamine.

Q4: How does the concentration of triethylamine affect the reaction rate?

A4: The concentration of triethylamine directly impacts the concentration of the free hydroxylamine nucleophile. An insufficient amount of triethylamine will result in a low concentration of free hydroxylamine, leading to a slow or incomplete reaction. Conversely, an excessive amount of triethylamine does not necessarily increase the rate beyond a certain point and can potentially lead to side reactions.

Q5: What are the expected products and byproducts of this reaction?

A5: The primary product is the desired piperidine oxime derivative, which can exist as E and Z geometric isomers.[1] The major byproduct is triethylamine hydrochloride (TEA·HCl), which often precipitates as a white solid.[2] Other potential side products can arise from reactions of the piperidinone starting material or the oxime product, especially under non-optimized conditions.

Troubleshooting Guide

Encountering issues during synthesis is a common part of research. This section addresses specific problems you might face when optimizing triethylamine ratios for piperidine oxime derivative synthesis.

Problem Potential Cause(s) Related to Triethylamine Recommended Solutions & Scientific Rationale
Low or No Product Yield Insufficient Triethylamine: The molar ratio of TEA to NH₂OH·HCl is less than 1:1, leading to incomplete neutralization and a low concentration of the active hydroxylamine nucleophile.Increase Triethylamine: Incrementally increase the molar equivalents of TEA to 1.1-1.5 relative to NH₂OH·HCl. Monitor the reaction by TLC or LC-MS to track the consumption of the starting piperidinone. The goal is to ensure complete generation of free hydroxylamine.[1]
Poor Quality Triethylamine: The triethylamine may be old or contaminated with water, which can hydrolyze the oxime or react with other reagents.Use Fresh, Anhydrous Reagents: Ensure your triethylamine is of high purity and anhydrous. Consider distillation of the triethylamine if its quality is suspect.
Formation of Multiple Unidentified Side Products Excess Triethylamine: A large excess of TEA can promote side reactions, such as self-condensation of the piperidinone starting material (if it has enolizable protons) or other base-catalyzed decompositions.Reduce Triethylamine: If you are using a large excess of TEA, reduce it to the 1.1-1.5 molar equivalent range. The aim is to have enough base to neutralize the HCl without creating a highly basic environment that encourages side reactions.
Reaction Temperature Too High in the Presence of Excess Base: Elevated temperatures combined with excess base can accelerate the rate of side reactions more than the desired oximation.Optimize Temperature and Base Concentration in Tandem: Consider lowering the reaction temperature. If a higher temperature is necessary to drive the oximation, it becomes even more critical to use a minimal excess of triethylamine.
Incomplete Reaction (Starting Material Remains) Sub-Optimal pH: The rate of oxime formation is pH-dependent.[7] While triethylamine is added, the overall reaction pH might not be optimal for your specific substrate.Monitor and Adjust pH: Although direct pH measurement in organic solvents is complex, you can take small aliquots, dilute with a suitable solvent mixture, and use pH paper to get a rough estimate. The optimal pH for oximation is typically weakly acidic to neutral.[1] You may need to experiment with slightly more or less triethylamine to find the "sweet spot."
Steric Hindrance: A sterically hindered piperidinone may require more forcing conditions, including a higher concentration of the nucleophile, to react.Increase Reactant Concentrations: While maintaining the optimal molar ratio, increasing the overall concentration of all reactants can help drive the reaction to completion for less reactive substrates.
Difficulty in Isolating the Product from Triethylamine Hydrochloride Solvent Choice: The solubility of TEA·HCl is highly dependent on the reaction solvent.Select an Appropriate Solvent: If TEA·HCl is soluble in your reaction solvent, consider switching to a solvent where it is insoluble (e.g., diethyl ether, THF) to allow for its removal by filtration.[2]
Aqueous Workup Issues: If you are using an aqueous workup, improper pH adjustment can lead to emulsions or loss of product.Optimize Aqueous Workup: After the reaction, if you are performing an aqueous workup, ensure the pH is adjusted appropriately to separate the organic and aqueous layers effectively. An acidic wash can be used to remove residual triethylamine.

Experimental Protocol: Optimization of Triethylamine Ratio

This protocol provides a systematic approach to optimizing the triethylamine ratio for the synthesis of a piperidine oxime derivative from a piperidin-4-one precursor and hydroxylamine hydrochloride.

Materials:

  • Piperidin-4-one derivative

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Triethylamine (TEA), anhydrous

  • Anhydrous solvent (e.g., ethanol, methanol, or THF)

  • Thin Layer Chromatography (TLC) plates and appropriate developing solvent system

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Initial Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required), dissolve the piperidin-4-one derivative (1.0 eq.) in the chosen anhydrous solvent.

    • Add hydroxylamine hydrochloride (1.2 eq.).

    • In a separate vial, prepare a stock solution of triethylamine in the same anhydrous solvent.

  • Incremental Addition of Triethylamine:

    • While stirring the piperidinone/hydroxylamine hydrochloride mixture, add triethylamine (1.2 eq.) dropwise at room temperature.

    • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes). Spot for the disappearance of the starting piperidinone and the appearance of the oxime product.

  • Troubleshooting and Optimization Based on TLC Analysis:

    • If the reaction is slow or stalled (significant starting material remains after several hours): Add an additional 0.1-0.2 equivalents of triethylamine and continue to monitor. This addresses the possibility of insufficient free hydroxylamine.

    • If side products are observed: Note the relative Rfs. In a subsequent experiment, use a slightly lower initial amount of triethylamine (e.g., 1.1 equivalents) to see if this minimizes side product formation.

    • Consider Temperature: If the reaction is clean but slow at room temperature, gentle heating (e.g., to 40-50 °C or reflux, depending on the solvent) can be applied.[1] Re-evaluate the triethylamine ratio at the higher temperature, as side reactions may become more prevalent.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated.

    • If triethylamine hydrochloride has precipitated, it can be removed by filtration.

    • The filtrate can then be concentrated under reduced pressure.

    • The crude product can be purified by standard techniques such as recrystallization or column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized piperidine oxime derivative using appropriate analytical methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Visualizing the Process

Reaction Mechanism:

The following diagram illustrates the fundamental steps in the formation of a piperidine oxime, highlighting the role of triethylamine.

Oxime Formation cluster_0 Step 1: Generation of Free Hydroxylamine cluster_1 Step 2: Nucleophilic Attack and Oxime Formation NH2OH_HCl Hydroxylamine Hydrochloride (NH₂OH·HCl) NH2OH Free Hydroxylamine (NH₂OH) NH2OH_HCl->NH2OH + Et₃N TEA Triethylamine (Et₃N) TEA_HCl Triethylamine Hydrochloride (Et₃N·H⁺Cl⁻) TEA->TEA_HCl + H⁺Cl⁻ Tetrahedral_Intermediate Tetrahedral Intermediate NH2OH->Tetrahedral_Intermediate Nucleophilic Attack Piperidinone Piperidin-4-one Piperidinone->Tetrahedral_Intermediate + NH₂OH Oxime Piperidine Oxime Tetrahedral_Intermediate->Oxime - H₂O Water Water (H₂O) Tetrahedral_Intermediate->Water

Caption: The role of triethylamine in generating the active nucleophile for oxime synthesis.

Troubleshooting Workflow:

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction No increase_tea Increase TEA ratio (to 1.1-1.5 eq.) check_yield->increase_tea Yes side_products Side Products Observed? incomplete_reaction->side_products No optimize_temp Gently Increase Temperature incomplete_reaction->optimize_temp Yes reduce_tea Reduce Excess TEA side_products->reduce_tea Yes purify Proceed to Purification side_products->purify No check_reagents Check Reagent Purity (Use fresh/anhydrous TEA) increase_tea->check_reagents check_reagents->incomplete_reaction optimize_temp->side_products reduce_tea->purify

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Reactivity of oximes for diverse methodologies and synthetic applications. NSF PAR.
  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.
  • How to improve the yield of Deoxybenzoin oxime synthesis. Benchchem.
  • troubleshooting unexpected side reactions with triethylamine hydrochloride. Benchchem.
  • Purpose of adding triethylamine in oxalate diester formation in regards to Le Chatelier's Principle?(Chemiluminescence lab). Reddit.
  • Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave i.
  • Product Class 15: Oximes.
  • Formation of an Oxime from a Ketone. YouTube.
  • (PDF) An efficient one pot synthesis of oxime by classical method. ResearchGate.
  • Green Approach for Synthesis of Oximes by Using Natural Acids.
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry S. Rzepa.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for Crude (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the purification of crude (Z)-(2,4-difluorophenyl)(piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the purification of crude (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.

Overview & Mechanistic Context

(Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (CAS: 135634-18-3 for the HCl salt) is a pivotal intermediate in the synthesis of atypical antipsychotic APIs, including Risperidone and Paliperidone[1]. The absolute purity and geometric configuration of this intermediate are non-negotiable.

The Causality of Isomer Selection: Why is the (Z)-isomer strictly required? The subsequent step in the API synthesis is a base-catalyzed intramolecular Nucleophilic Aromatic Substitution (SNAr). The oxime hydroxyl group must be spatially oriented syn to the 2,4-difluorophenyl ring (the (Z)-configuration) to attack the ortho-fluorine atom, thereby closing the ring to form the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole core[2]. The (E)-isomer is sterically incapable of this cyclization, and unreacted ketone impurities will severely depress the yield of the benzisoxazole[3].

Troubleshooting & FAQs

Q1: My crude oxime contains a significant amount of unreacted ketone. How do I efficiently remove it without using column chromatography? A: Utilize an acid-base liquid-liquid extraction. The causality here relies on pKa differentials. The piperidine ring of the oxime is highly basic (pKa ~9.5), whereas the unreacted (2,4-difluorophenyl)(piperidin-4-yl)methanone is neutral. By washing the crude mixture with dilute HCl (pH 2), the oxime is protonated and partitions entirely into the aqueous phase as a water-soluble hydrochloride salt. The neutral ketone remains in the organic phase (e.g., toluene or dichloromethane) and is easily discarded.

Q2: NMR/HPLC analysis shows my crude product has a near 1:1 ratio of (E) and (Z) isomers. How can I enrich the (Z)-isomer? A: You must perform a Crystallization-Induced Diastereomer Transformation (CIDT) [4]. Oxime isomers exist in a dynamic, acid-catalyzed equilibrium at elevated temperatures. By converting the crude free base mixture to its hydrochloride salt in a solvent like absolute ethanol and heating it to reflux, the (E) and (Z) isomers interconvert. Because the (Z)-isomer hydrochloride salt is thermodynamically less soluble in ethanol, it selectively precipitates out of the boiling solution. This precipitation continuously drives the Le Chatelier equilibrium toward the desired (Z)-isomer, allowing you to achieve >99% (Z)-purity from a 1:1 crude mixture.

Q3: During final isolation, my product "oils out" (forms a biphasic liquid) instead of forming a crystalline solid. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, often exacerbated by residual extraction solvents (like DCM) or unreacted hydroxylamine. Solution: Ensure complete solvent stripping before crystallization. Switch to a binary solvent system (e.g., Ethanol/Diisopropyl ether), seed the solution precisely at the cloud point, and enforce a strict, slow cooling ramp (0.1 °C/min) to prioritize crystal lattice formation over amorphous aggregation.

Quantitative Data: Solvent Effects on CIDT

The choice of solvent during the acid-catalyzed isomerization is the most critical variable. The table below summarizes the effect of different solvent systems on the final (Z):(E) ratio and isolated yield during the CIDT process.

Solvent SystemIsomerization Temp (°C)Initial (Z):(E) RatioFinal (Z):(E) RatioIsolated Yield (%)
Ethanol (Absolute) 7548:52>99:1 82
Isopropanol (IPA)8248:5295:588
Methanol6548:5280:2065
EtOAc / EtOH (9:1)7048:5298:279

Experimental Protocols (Self-Validating Workflows)

Protocol A: Acid-Base Extraction (Ketone Removal)

This protocol is self-validating via strict pH controls and TLC monitoring.

  • Dissolution: Dissolve 100 g of crude (Z/E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime in 500 mL of Toluene.

  • Acidic Extraction: Add 500 mL of 1M HCl to the organic layer. Stir vigorously for 15 minutes.

  • IPC Check 1 (pH): Verify the aqueous phase is pH ≤ 2. If not, add concentrated HCl dropwise.

  • Phase Separation: Allow phases to separate. The lower aqueous phase contains the oxime HCl salt. Discard the upper toluene phase (contains unreacted ketone).

  • IPC Check 2 (TLC): Spot the toluene phase on silica (Eluent: Toluene/EtOAc 8:2). A high-Rf UV-active spot confirms the successful removal of the ketone.

  • Basification: Cool the aqueous phase to 5 °C. Slowly add 20% NaOH aqueous solution under vigorous stirring until the pH reaches 10.

  • Recovery: Extract the precipitated free base oxime with Dichloromethane (2 x 300 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the ketone-free crude oxime (mixed isomers).

Protocol B: Hydrochloride Salt Formation & CIDT

This protocol enriches the (Z)-isomer via dynamic kinetic resolution.

  • Salt Formation: Dissolve the ketone-free crude oxime (from Protocol A) in 400 mL of Absolute Ethanol. Slowly bubble dry HCl gas (or add 1.1 eq of Acetyl Chloride to generate anhydrous HCl in situ) while maintaining the temperature below 20 °C.

  • Isomerization (CIDT): Heat the suspension to reflux (75 °C). The mixture should initially clear, followed by the slow precipitation of a white solid as the (E)-isomer converts to the insoluble (Z)-isomer. Maintain reflux for 4 hours.

  • IPC Check 3 (Cloud Point): The continuous formation of solid at reflux validates that the CIDT equilibrium is actively driving toward the (Z)-isomer.

  • Controlled Cooling: Cool the reactor at a rate of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours.

  • Isolation: Filter the crystalline solid, wash with 50 mL of ice-cold Ethanol, and dry under vacuum at 45 °C.

  • IPC Check 4 (HPLC): Analyze the dried solid. The (Z):(E) ratio must exceed 99:1.

Visualizations

Purification Workflow

The following diagram illustrates the phase-separation logic and isolation workflow.

Workflow Crude Crude Mixture (Z/E Oxime + Ketone) AcidExt Acidic Extraction (Dilute HCl, pH 2) Crude->AcidExt OrgPhase Organic Phase (Discard: Unreacted Ketone) AcidExt->OrgPhase Toluene/DCM AqPhase Aqueous Phase (Oxime HCl Salt) AcidExt->AqPhase Water Basify Basification & Extraction (NaOH, pH 10 + DCM) AqPhase->Basify FreeBase Crude Free Base (Z/E Mixture) Basify->FreeBase SaltForm Salt Formation & Isomerization (HCl in EtOH, 75°C) FreeBase->SaltForm Cryst Selective Crystallization (Cool to 5°C) SaltForm->Cryst PureZ Pure (Z)-Oxime HCl (>99% Z-isomer) Cryst->PureZ

Caption: Workflow for the purification of (Z)-oxime utilizing acid-base extraction and CIDT.

Mechanistic Pathway of Isomerization & Cyclization

This diagram maps the causality of the CIDT process and the subsequent SNAr cyclization.

Mechanism E_isomer (E)-Oxime (Soluble) OH anti to 2,4-diF-phenyl Eq Acid-Catalyzed Isomerization (Heat) E_isomer->Eq HCl/EtOH Z_isomer (Z)-Oxime (Soluble) OH syn to 2,4-diF-phenyl Z_isomer->Eq HCl/EtOH Cryst Selective Crystallization (Solubility Driven) Z_isomer->Cryst Cooling / Precipitation Eq->Z_isomer Z_solid (Z)-Oxime HCl (Solid) Ready for Cyclization Cryst->Z_solid Benzisoxazole 6-Fluoro-3-(piperidin-4-yl) -1,2-benzisoxazole (via SNAr) Z_solid->Benzisoxazole Base (KOH) Intramolecular SNAr

Caption: Mechanistic pathway showing acid-catalyzed E/Z isomerization driving selective Z-isomer crystallization.

References

  • All About Drugs. Benzisoxazole: A privileged scaffold for medicinal chemistry & Synthesis of Iloperidone/Risperidone Intermediates. Retrieved from:[Link]

  • ACS Publications (Organic Process Research & Development). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Z and E isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

An In-Depth Comparison Guide: Z and E Isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), particularly atypical antipsych...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Z and E Isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), particularly atypical antipsychotics like Risperidone and Paliperidone, stereochemical control of intermediates is a critical determinant of yield and purity[1]. The compound (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (CAS: 135634-18-3) serves as the foundational building block for the 1,2-benzisoxazole pharmacophore[2].

During its synthesis, this oxime naturally forms as a mixture of two geometric isomers: the Z (zusammen) and E (entgegen) forms. This guide provides an objective, data-driven comparison of these two isomers, detailing the mechanistic causality behind their divergent reactivity, and outlines a self-validating protocol for the dynamic resolution and enrichment of the productive Z-isomer[3].

Mechanistic Causality: Why Stereochemistry Dictates Reactivity

The fundamental difference between the Z and E isomers lies in the spatial orientation of the oxime hydroxyl (-OH) group relative to the 2,4-difluorophenyl ring. This orientation dictates whether the molecule can undergo the subsequent base-catalyzed intramolecular cyclization required to form the critical 1,2-benzisoxazole ring system[3].

  • The Z-Isomer (Productive): In the Z configuration, the oxime -OH group is positioned syn (on the same side) to the 2,4-difluorophenyl ring. Under basic conditions, the oxime oxygen is deprotonated, and its close spatial proximity to the 2-fluoro position allows for a rapid nucleophilic aromatic substitution (S_NAr). The oxygen attacks the aromatic ring, displacing the fluorine atom and efficiently closing the benzisoxazole ring[3].

  • The E-Isomer (Non-Productive): In the E configuration, the -OH group is anti (pointing away from) the 2,4-difluorophenyl ring, oriented instead toward the piperidine moiety. Due to rigid stereoelectronic constraints and steric hindrance, the nucleophilic oxygen cannot reach the 2-fluoro position. Consequently, the E-isomer remains unreacted or degrades into undesired byproducts under cyclization conditions[3].

G Start E/Z Oxime Mixture Z_Iso Z-Isomer (OH syn to Phenyl) Start->Z_Iso Separation E_Iso E-Isomer (OH anti to Phenyl) Start->E_Iso Separation Cyclize Base-catalyzed Cyclization Z_Iso->Cyclize E_Iso->Z_Iso Acid/Heat Isomerization NoCyclize Steric Hindrance (No Cyclization) E_Iso->NoCyclize Product 1,2-Benzisoxazole (Risperidone Precursor) Cyclize->Product Waste Unreacted / Byproducts NoCyclize->Waste

Stereoselective cyclization pathway of oxime isomers to benzisoxazole.

Physicochemical & Performance Comparison

To optimize the synthetic workflow, researchers must understand the distinct profiles of both isomers. The table below summarizes their comparative metrics based on established pharmaceutical manufacturing data[3].

ParameterZ-IsomerE-Isomer
Oxime -OH Orientation Syn to 2,4-difluorophenyl ringAnti to 2,4-difluorophenyl ring
Cyclization Reactivity Highly reactive (forms benzisoxazole)Unreactive (fails to cyclize)
Role in API Synthesis Essential precursor for RisperidoneNon-productive impurity
Solubility (Acetate Salt) Low solubility in cold ethanol/waterHigh solubility in cold ethanol/water
Thermodynamic Stability Kinetically accessible, easily isolatedThermodynamically stable, requires forcing
Isomerization Potential Stable under standard conditionsConverts to Z via acid/heat catalysis

Experimental Protocol: Dynamic Resolution and Z-Enrichment

Because standard oximation reactions yield a mixed E/Z batch, utilizing the raw mixture leads to a maximum theoretical yield of ~50% during the cyclization step, alongside heavy impurity burdens.

To overcome this, the following self-validating protocol leverages Dynamic Kinetic Resolution (DKR) . By applying heat and an acid catalyst (ammonium acetate), the unreactive E-isomer is continuously isomerized into the Z-isomer in solution. Simultaneously, the Z-isomer preferentially precipitates out as an acetate salt, driving the equilibrium entirely toward the desired product[3].

Step-by-Step Methodology

Reagents Required:

  • Raw (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (E/Z mixture)[2]

  • Ethanol (Solvent)

  • Ammonium Acetate (Acid Catalyst & Salt Former)[3]

Procedure:

  • Dissolution: Suspend 50.0 g of the crude E/Z oxime mixture in 200 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 25.0 g of ammonium acetate to the suspension. Causality note: The ammonium acetate serves a dual purpose. The mild acidity lowers the activation energy for the C=N bond rotation (facilitating E → Z isomerization), while the acetate anion selectively forms a less soluble salt with the Z-isomer[3].

  • Dynamic Isomerization: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 3 to 5 hours. Monitor the reaction via HPLC. As the E-isomer converts to the Z-isomer, the solution equilibrium shifts.

  • Selective Precipitation: Gradually cool the reaction mixture to 0–5°C over 2 hours. The Z-isomer acetate salt will preferentially crystallize out of the solution.

  • Isolation & Validation: Filter the precipitate under a vacuum and wash with 2 x 25 mL of chilled ethanol.

  • Self-Validation (Analytical): Analyze the isolated crystals via High-Performance Liquid Chromatography (HPLC). The protocol is considered successful and self-validated when the Z/E ratio of the isolated solid exceeds 95:5, confirming both successful isomerization and selective precipitation[3].

G Step1 1. Dissolve E/Z Mixture in Ethanol Step2 2. Add Ammonium Acetate (Acid Catalyst) Step1->Step2 Step3 3. Heat to Reflux (Dynamic E -> Z Isomerization) Step2->Step3 Step4 4. Controlled Cooling (Selective Precipitation) Step3->Step4 Step5 5. Filtration & Washing Step4->Step5 Result Pure Z-Isomer Acetate (>95% Purity) Step5->Result

Self-validating experimental workflow for dynamic resolution of the Z-isomer.

Conclusion

For process chemists and drug development professionals, distinguishing and controlling the Z and E isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime is non-negotiable. While the E-isomer represents a dead-end in the synthetic pathway, implementing an acid-catalyzed dynamic resolution protocol effectively recycles this waste into the highly productive Z-isomer, ensuring maximum atom economy and API purity for subsequent cyclization and alkylation steps[3].

Sources

Comparative

The Ascending Threat of Antimicrobial Resistance: Evaluating Piperidine Oximes as a Novel Class of Antibacterials

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery and development of new antibacterial agents. In this landscape, heterocyclic compounds have emerged as a promising frontier, with piperidine-based structures, in particular, demonstrating significant therapeutic potential. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of a specific subclass, piperidine oximes, against established standard antibiotics. By synthesizing available experimental data, detailing rigorous testing methodologies, and postulating a scientifically grounded mechanism of action, this document serves as a critical resource for researchers engaged in the quest for novel antimicrobial solutions.

Comparative Antimicrobial Efficacy: A Quantitative Analysis

The in vitro efficacy of novel antimicrobial candidates is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The following data, derived from peer-reviewed studies, offers a comparative perspective on the performance of various piperidine oxime derivatives against a spectrum of bacterial and fungal pathogens, benchmarked against standard antibiotics.

Minimum Inhibitory Concentration (MIC) Data

A study by Ramalingan et al. (2006) provides crucial MIC data for a series of substituted piperidin-4-one oxime ethers, highlighting their potential, particularly against Gram-positive bacteria.[1] The results for selected compounds are summarized below, with streptomycin serving as the standard antibiotic for comparison.

Table 1: Comparative MIC Values (µg/mL) of Piperidin-4-one Oxime Ethers and Streptomycin

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Piperidine Oxime Ether (5h) 1025>250>250
Streptomycin (Standard) 8121520

Data sourced from Ramalingan, C., Balasubramanian, S., Kabilan, S., & Park, Y. T. (2006).[1]

The data in Table 1 reveals that the piperidine oxime ether derivative 5h (1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime) demonstrates noteworthy activity against the Gram-positive bacterium Bacillus subtilis, with an MIC value closely comparable to that of streptomycin.[1] Its efficacy against Staphylococcus aureus is also significant, though less potent than the standard. However, its activity against the tested Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa, is limited at the concentrations tested.[1] This suggests a potentially greater spectrum of activity for this class of compounds against Gram-positive pathogens.

Zone of Inhibition Data

While MIC values provide a quantitative measure of inhibitory activity, the disk diffusion method, which measures the zone of inhibition around an antibiotic-impregnated disk, offers a qualitative but valuable assessment of antimicrobial efficacy. A recent study by Yasodha et al. (2024) evaluated the antibacterial potential of a synthesized 2,6-diaryl-1-(2-(thiophene-2-yl) acetyl) piperidin-4-one oxime against several wound pathogens, using amoxicillin and kanamycin as standards.[2][3][4]

Table 2: Comparative Zone of Inhibition (mm) of a Piperidin-4-one Oxime and Standard Antibiotics

MicroorganismPiperidin-4-one oxime (100 µg)Amoxicillin (10 mg)Kanamycin (10 mg/ml)
Streptococcus pyogenes26.520.3 - 26.8Not Reported
Staphylococcus aureus25.920.3 - 26.8Not Reported
Pseudomonas aeruginosa27.220.3 - 26.8Not Reported
Escherichia coli26.320.3 - 26.819.8

Data sourced from Yasodha, T., Vijayalakshmi, M.S., & Hemachandran, M. (2024).[2][3][4]

The results in Table 2 indicate that the tested piperidin-4-one oxime exhibits a significant zone of inhibition against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[2][3][4] Notably, at a concentration of 100 µg, the zones of inhibition are comparable to, and in some cases larger than, those observed for the standard antibiotic amoxicillin at a much higher concentration of 10 mg.[3][4] It is important to note that a direct comparison of zone of inhibition diameters with MIC values is not appropriate, as the former is influenced by factors such as drug diffusion rates in agar. However, this data provides strong qualitative evidence for the broad-spectrum potential of this piperidine oxime derivative.

Experimental Protocols: Ensuring Scientific Rigor

The cornerstone of reliable antimicrobial efficacy data lies in the adherence to standardized and validated experimental protocols. The following section details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a gold-standard technique in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of a piperidine oxime derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test piperidine oxime compound

  • Standard antibiotic (e.g., streptomycin, ampicillin)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Step-by-Step Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the piperidine oxime compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a concentration range that will bracket the expected MIC. This is typically done in a separate "mother" plate or in tubes.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity). A reading mirror can aid in this process.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • The growth control well should exhibit clear turbidity, and the sterility control well should remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Piperidine Oxime dilutions Perform Serial Dilutions in CAMHB stock->dilutions dispense_drug Dispense Drug Dilutions into 96-well Plate dilutions->dispense_drug colonies Select 3-5 Bacterial Colonies suspension Create Bacterial Suspension in Saline colonies->suspension mcfarland Adjust to 0.5 McFarland Standard suspension->mcfarland inoculum Dilute to Final Inoculum Concentration mcfarland->inoculum add_inoculum Add Bacterial Inoculum to Wells inoculum->add_inoculum dispense_drug->add_inoculum controls Include Growth & Sterility Controls incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_plate Visually Inspect for Bacterial Growth incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic

Figure 1: Experimental workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise molecular target of piperidine oximes is yet to be definitively elucidated, compelling evidence from studies on structurally related piperidine compounds, such as piperidine-4-carboxamides, strongly suggests that their antimicrobial activity may stem from the inhibition of bacterial DNA gyrase.[5]

DNA gyrase is a type II topoisomerase that is essential for bacterial survival. It introduces negative supercoils into DNA, a process that is critical for relieving torsional stress during DNA replication and transcription. By inhibiting this enzyme, piperidine derivatives can disrupt these fundamental cellular processes, leading to bacterial cell death.

The proposed mechanism involves the binding of the piperidine compound to the DNA-gyrase complex, stabilizing the cleavage complex where the DNA is cut to allow for supercoiling. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death. This mode of action is analogous to that of fluoroquinolone antibiotics; however, studies on piperidine-4-carboxamides suggest that they may bind to a different site on the DNA gyrase enzyme, potentially offering an advantage against fluoroquinolone-resistant strains.

DNA_Gyrase_Inhibition cluster_process Normal DNA Replication & Transcription cluster_inhibition Inhibition by Piperidine Oxime DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase binds to Supercoiling Negative Supercoiling Gyrase->Supercoiling induces GyraseComplex DNA-Gyrase Complex Replication DNA Replication & Transcription Supercoiling->Replication enables PiperidineOxime Piperidine Oxime PiperidineOxime->GyraseComplex binds to Stabilization Stabilization of Cleavage Complex GyraseComplex->Stabilization leads to DSB Double-Strand Breaks Stabilization->DSB causes CellDeath Bacterial Cell Death DSB->CellDeath results in

Figure 2: Proposed mechanism of action of piperidine oximes via inhibition of DNA gyrase.

Conclusion and Future Directions

The available evidence strongly suggests that piperidine oximes represent a promising class of novel antimicrobial agents. The demonstrated in vitro efficacy, particularly against Gram-positive bacteria, warrants further investigation and development. The data presented in this guide provides a solid foundation for researchers to build upon, offering both a comparative context and a robust methodological framework for future studies.

The proposed mechanism of action, centered on the inhibition of DNA gyrase, offers an exciting avenue for the development of compounds that may be effective against strains resistant to existing classes of antibiotics. Future research should focus on:

  • Synthesis and screening of a broader library of piperidine oxime derivatives to identify compounds with enhanced potency and a wider spectrum of activity.

  • Direct elucidation of the molecular target and mechanism of action of piperidine oximes to confirm the DNA gyrase hypothesis and explore other potential targets.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead compounds in animal models.

By pursuing these research avenues, the scientific community can continue to unlock the potential of piperidine oximes and contribute to the critical mission of combating antimicrobial resistance.

References

  • Basarab, G. S., et al. (2014). Novel N-Linked Aminopiperidine-Based Gyrase Inhibitors with Improved hERG and in Vivo Efficacy against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(21), 9079-9095. Available at: [Link]

  • Dupépé, E. B., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e0038521. Available at: [Link]

  • International Journal of Health care and Biological Sciences. (2025, March 15). Efficacy of 2, 6-diaryl-1-(2-(thiophene-2-yl) acetyl) piperidin-4-one oxime on wound infecting bacteria. Available at: [Link]

  • Yasodha, T., Vijayalakshmi, M.S., & Hemachandran, M. (2024). Efficacy of 2, 6-diaryl-1-(2-(thiophene-2-yl) acetyl) piperidin-4-one oxime on wound infecting bacteria. International Journal of Health care and Biological Sciences, 6(2). Available at: [Link]

  • Ramalingan, C., Balasubramanian, S., Kabilan, S., & Park, Y. T. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. Bioorganic & medicinal chemistry letters, 16(12), 3243–3248. Available at: [Link]

  • Oppenheimer, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(3), 549-565. Available at: [Link]

  • Yasodha, T., Vijayalakshmi, M.S., & Hemachandran, M. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical Research and Applications, 9(3), 2658-2665. Available at: [Link]

Sources

Validation

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidine Oximes on Cancer Cell Viability

This guide provides a technical comparison of the cytotoxic activities of fluorinated and non-fluorinated piperidine oximes against various cancer cell lines. We will delve into the structure-activity relationships (SAR)...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the cytotoxic activities of fluorinated and non-fluorinated piperidine oximes against various cancer cell lines. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide a detailed protocol for assessing cytotoxicity, offering a comprehensive resource for researchers in medicinal chemistry and oncology drug development.

Introduction: The Role of Fluorine in Modulating Bioactivity

Piperidine oximes represent a class of heterocyclic compounds with a diverse range of biological activities, including potential as anticancer agents. A common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound is the selective incorporation of fluorine atoms. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide examines the tangible effects of this strategy by comparing the cytotoxic profiles of fluorinated piperidine oximes against their non-fluorinated parent compounds.

A study by Guedes et al. (2024) systematically investigated a series of piperidine-derived oximes, providing a direct platform for this comparison. Their work highlights how subtle structural modifications, like the introduction of a fluorine atom, can lead to significant changes in biological efficacy.

Comparative Cytotoxicity: A Data-Driven Analysis

The central question is whether fluorination enhances the cytotoxic potential of piperidine oximes. The data, summarized below, was derived from cytotoxicity screenings against a panel of human cancer cell lines. The primary metric for comparison is the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency.

The study evaluated several compounds, but for a clear comparison, we will focus on a representative non-fluorinated compound, (4-ClPh)-NPOX , and its fluorinated analogue, (4-FPh)-NPOX . These compounds were tested against four cancer cell lines: A549 (lung), HCT116 (colon), MCF7 (breast), and PC3 (prostate), as well as against non-cancerous MRC-5 fibroblasts to assess selectivity.

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI) vs. MRC-5*
(4-ClPh)-NPOX (Non-Fluorinated)A549 (Lung)10.32.5
HCT116 (Colon)12.12.1
MCF7 (Breast)13.91.8
PC3 (Prostate)11.52.2
MRC-5 (Fibroblast)25.7-
(4-FPh)-NPOX (Fluorinated)A549 (Lung)5.28.0
HCT116 (Colon)6.86.1
MCF7 (Breast)7.55.5
PC3 (Prostate)6.16.8
MRC-5 (Fibroblast)41.6-

*Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Analysis of Findings:

The experimental data clearly demonstrates that the fluorinated piperidine oxime, (4-FPh)-NPOX , exhibits significantly enhanced cytotoxic activity across all tested cancer cell lines compared to its non-fluorinated counterpart, (4-ClPh)-NPOX . The IC50 values for the fluorinated compound are approximately half those of the non-fluorinated compound, indicating a roughly two-fold increase in potency.

Furthermore, the introduction of fluorine improved the compound's selectivity for cancer cells over healthy fibroblasts. The Selectivity Index (SI) for (4-FPh)-NPOX is consistently higher, reaching up to 8.0 for the A549 lung cancer cell line. This suggests that the fluorinated analogue is not only more potent but also potentially safer, as it preferentially targets malignant cells. The enhanced activity is attributed to fluorine's ability to modulate electronic properties and improve interactions with the biological target, which, while not definitively identified in the study, is suggested to involve the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

The study by Guedes et al. suggests that the cytotoxic effects of these compounds are mediated through the induction of programmed cell death, or apoptosis. This is a highly regulated and desirable mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis. The process typically involves the activation of a cascade of enzymes called caspases, which dismantle the cell in a controlled manner.

Below is a generalized diagram illustrating a potential apoptotic pathway that could be triggered by these compounds.

Compound Piperidine Oxime ((4-FPh)-NPOX) Mitochondria Mitochondria Compound->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Cleavage ActiveCaspase3 Active Caspase-3 (Executioner) ActiveCaspase9->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Cleavage CellDeath Apoptosis (Cell Death) ActiveCaspase3->CellDeath

Caption: Generalized intrinsic apoptosis pathway potentially activated by piperidine oximes.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture and harvest cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Causality Note: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to create a range of desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

    • Causality Note: The incubation time must be sufficient for formazan formation but not so long that the formazan crystals become excessively large and difficult to solubilize.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in isopropanol, to each well.

    • Pipette up and down gently to ensure complete dissolution of the formazan crystals, resulting in a homogenous purple solution.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression analysis.

Start Start Seed 1. Seed Cells in 96-well Plate Start->Seed Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add Compounds (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (3-4h) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The direct comparison between fluorinated and non-fluorinated piperidine oximes provides compelling evidence for the utility of fluorine in enhancing cytotoxic potency and selectivity against cancer cells. The fluorinated analogue (4-FPh)-NPOX emerged as a significantly more effective agent than its non-fluorinated counterpart. This enhancement is likely due to favorable changes in the molecule's electronic and steric properties, leading to improved target engagement and a more robust induction of apoptosis.

Future research should focus on elucidating the precise molecular target of these compounds to better understand the mechanism driving their anticancer activity. Further optimization of the piperidine oxime scaffold, potentially exploring different fluorination patterns or the addition of other functional groups, could lead to the development of even more potent and selective drug candidates.

References

  • Guedes, W.C., et al. (2024). Synthesis, cytotoxic activity, and in silico studies of a series of piperidine-derived oximes. RSC Medicinal Chemistry. Available at: [Link]

Comparative

Cross-Validation of Experimental and Theoretical UV-Vis Spectra for Difluorophenyl Oximes: A Comparative Guide

Executive Summary In modern medicinal chemistry, difluorophenyl oximes are critical intermediates and pharmacophores. The introduction of highly electronegative fluorine atoms onto the aromatic ring drastically alters th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, difluorophenyl oximes are critical intermediates and pharmacophores. The introduction of highly electronegative fluorine atoms onto the aromatic ring drastically alters the electron density, shifting the HOMO-LUMO gap and complicating the assignment of electronic transitions. Relying solely on Experimental UV-Vis Spectrophotometry often leaves researchers unable to definitively assign overlapping n→π∗ and π→π∗ bands.

Conversely, relying exclusively on Theoretical Time-Dependent Density Functional Theory (TD-DFT) can lead to significant prediction errors if inappropriate functionals or solvent models are applied. This guide provides an objective comparison of both methodologies, demonstrating how establishing a self-validating cross-validation workflow bridges the gap between empirical observation and quantum mechanical prediction.

Cross-Validation Workflow

To achieve high-fidelity spectral assignments, experimental data must be iteratively cross-validated against computational models. The logical relationship between these two parallel workflows is illustrated below.

Workflow cluster_exp Experimental Pathway cluster_theo Theoretical Pathway (TD-DFT) Start Difluorophenyl Oxime Analysis Exp UV-Vis Spectrophotometry Start->Exp Theo Computational Modeling Start->Theo Prep Sample Prep in MeOH (Avoid UV Cutoff) Exp->Prep Measure Spectral Scan (200-800 nm) Prep->Measure CrossVal Cross-Validation (λ_max, Bandgap, Transitions) Measure->CrossVal Opt Geometry Optimization (B3LYP/6-311++G**) Theo->Opt TDDFT Excited State Calc (CAM-B3LYP/SMD) Opt->TDDFT TDDFT->CrossVal

Caption: Workflow for cross-validating experimental UV-Vis spectra with TD-DFT computational models.

Comparative Methodologies & Self-Validating Protocols

As application scientists, we must ensure that every protocol contains internal checks to validate the integrity of the data before cross-comparison begins.

Methodology A: Experimental UV-Vis Spectrophotometry

Experimental spectrophotometry provides the ground-truth absorption profile but lacks the ability to explicitly define the molecular orbitals involved in the transition.

  • Step 1: Solvent Selection & Baseline Validation

    • Action: Select spectroscopic-grade methanol (UV cutoff ~205 nm). Record a baseline scan using matched quartz cuvettes (10 mm path length) filled with pure methanol.

    • Causality: Methanol provides a polar protic environment that stabilizes the oxime's hydroxyl group, preventing aggregation. The baseline scan acts as a self-validating step; any absorbance >0.05 AU above 210 nm indicates cuvette contamination or solvent degradation, halting the workflow until resolved.

  • Step 2: Sample Preparation & Concentration Optimization

    • Action: Prepare a 1×10−5 M solution of the difluorophenyl oxime.

    • Causality: According to the Beer-Lambert law ( A=ϵbc ), this concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 - 1.0 AU). This prevents photometric inaccuracy caused by stray light or detector saturation.

  • Step 3: Spectral Acquisition

    • Action: Scan the sample from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width.

    • Causality: The narrow 1 nm slit width provides the optimal spectral resolution required to distinguish the closely spaced π→π∗ transitions of the difluorophenyl ring from the n→π∗ transitions of the oxime group.

Methodology B: Theoretical TD-DFT Simulation

Computational modeling deconvolutes overlapping bands and assigns specific HOMO LUMO transitions. However, it is highly sensitive to the choice of density functional and solvent model.

  • Step 1: Ground-State Geometry Optimization

    • Action: Optimize the molecular geometry using DFT at the B3LYP/6-311++G(d,p) level. Follow immediately with a vibrational frequency calculation.

    • Causality: The diffuse functions (++) are mandatory for accurately modeling the electron-rich oxime oxygen and the highly electronegative fluorine atoms. The frequency calculation is self-validating: the absence of imaginary frequencies mathematically confirms the optimized structure is a true energetic minimum, not a transition state.

  • Step 2: Excited-State Calculation (TD-DFT)

    • Action: Perform a TD-DFT calculation using the CAM-B3LYP functional and the SMD (Solvation Model based on Density) for methanol.

    • Causality: Standard B3LYP suffers from self-interaction error, severely underestimating the energy of charge-transfer (CT) states. CAM-B3LYP applies a Coulomb-attenuating method (long-range correction) to accurately model the electron transition from the oxime moiety to the electron-deficient difluorophenyl ring. Furthermore, utilizing the SMD model accounts for bulk solvent polarization, which has been proven to reduce excitation energy errors to <0.1 eV [3].

  • Step 3: Spectral Convolution

    • Action: Apply a Gaussian broadening function (FWHM = 0.3 eV) to the calculated oscillator strengths.

    • Causality: Electronic transitions in solution are broadened by vibrational sub-states and solvent collisions. Gaussian broadening translates discrete vertical excitation energies into a continuous spectrum directly comparable to the experimental data.

Quantitative Data Comparison

The stereochemistry and electronic environment of difluorophenyl oximes heavily dictate their UV-Vis profiles. Recent studies on complex difluorophenyl oximes, such as ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), demonstrate a HOMO-LUMO energy gap of approximately 4.21 eV, with a maximum absorption ( λmax​ ) observed at 260 nm [1].

Furthermore, the stereochemistry of oximes plays a critical role in their absorption profiles. Photoisomerization studies of related oximes reveal that Z-isomers typically exhibit hypsochromic (blue) shifts (e.g., 276 nm) due to reduced conjugation compared to their E-isomer counterparts (e.g., 284 nm) [2].

The table below compares the performance of Experimental Spectrophotometry against two different TD-DFT approaches (Standard Gas-Phase vs. Solvent-Corrected Long-Range).

ParameterExperimental (Methanol)TD-DFT (B3LYP / Gas Phase)TD-DFT (CAM-B3LYP / SMD)
λmax​ (Z-isomer) 260 nm [1]~285 nm262 nm
λmax​ (E-isomer) 284 nm [2]~310 nm286 nm
Transition Assignment Unresolved (Overlapping)Underestimates CT statesAccurate n→π∗ and π→π∗
HOMO-LUMO Gap N/A3.95 eV4.21 eV [1]
Error Margin ( Δ eV) Ground Truth> 0.3 eV< 0.1 eV [3]
Mechanistic Insights & Performance Analysis

As shown in the data, relying on standard B3LYP in the gas phase results in a significant bathochromic (red) shift error of over 25 nm. This occurs because standard hybrid functionals fail to capture the long-range charge transfer from the oxime nitrogen lone pair to the electron-withdrawing difluorophenyl ring.

By upgrading the theoretical alternative to CAM-B3LYP combined with the SMD implicit solvent model , the computational predictions align almost perfectly with the experimental λmax​ (260 nm vs 262 nm). This cross-validation proves that while experimental UV-Vis is required for ground-truth validation, optimized TD-DFT is an indispensable alternative for correctly assigning the underlying quantum mechanical transitions.

References

  • Title: Synthesis and DFT studies of the title compound ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime)
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PMC (nih.gov)
Validation

Benchmarking Synthesis Efficiency of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime

Executive Summary & Industrial Context The compound (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (often isolated as its hydrochloride salt, CAS: 135634-18-3) is a critical pharmaceutical intermediate. It serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Industrial Context

The compound (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime (often isolated as its hydrochloride salt, CAS: 135634-18-3) is a critical pharmaceutical intermediate. It serves as the primary structural scaffold for the synthesis of blockbuster atypical antipsychotics, most notably Risperidone and its active metabolite, Paliperidone [1].

In industrial drug development, the oximation of the precursor ketone—(2,4-difluorophenyl)(piperidin-4-yl)methanone—is a bottleneck that dictates the overall yield, environmental footprint (E-factor), and cost-efficiency of the active pharmaceutical ingredient (API). This guide objectively benchmarks three distinct synthetic modalities for producing this oxime: Conventional Thermal Reflux , Microwave-Assisted Organic Synthesis (MAOS) , and Mechanochemical (Grindstone) Synthesis .

By analyzing the causality behind experimental choices and providing self-validating protocols, this guide equips researchers with the data necessary to optimize their synthetic workflows.

Mechanistic Causality: The Oximation Reaction

The synthesis of the target oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the piperidinyl methanone derivative.

The Causality of Reagent Selection: Hydroxylamine is typically supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). To activate the nucleophile, a base (such as pyridine, sodium acetate, or sodium carbonate) must be introduced to liberate free hydroxylamine and neutralize the generated HCl . If the reaction environment is too acidic, the amine remains protonated and non-nucleophilic; if too basic, side reactions such as aldol condensations or degradation of the piperidine ring can occur.

Stereochemical Control: The reaction inherently produces a mixture of (E) and (Z) geometric isomers. However, the (Z)-isomer is thermodynamically favored and is the required configuration for the subsequent intramolecular cyclization that forms the benzisoxazole ring of Risperidone[1][2].

Pathway Oxime (Z)-Oxime Intermediate Risp Risperidone / Paliperidone Oxime->Risp Alkylation & Cyclization Receptors 5-HT2A & D2 Receptor Blockade Risp->Receptors Binding Clinical Atypical Antipsychotic Efficacy Receptors->Clinical

Fig 1: Pharmacological pipeline from the (Z)-oxime intermediate to clinical efficacy.

Benchmarking Synthesis Modalities

To objectively evaluate the synthesis of (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, we compare three methodologies based on yield, reaction time, and energy efficiency[2][3].

A. Conventional Thermal Reflux

The traditional approach involves refluxing the ketone and NH2​OH⋅HCl in an ethanol/pyridine mixture. While highly reliable and easily scalable, it relies on convective heat transfer, which is slow and energy-intensive.

B. Microwave-Assisted Organic Synthesis (MAOS)

MAOS leverages dielectric heating. Microwaves directly couple with the highly polar carbonyl group and the solvent (ethanol), causing rapid molecular rotation and localized superheating[3]. This bypasses the thermal conductivity limits of the reaction vessel, accelerating the nucleophilic attack and drastically reducing reaction times from hours to minutes.

C. Mechanochemical (Grindstone) Synthesis

This green-chemistry approach eliminates solvents entirely. The solid reactants are milled together. The mechanical shear forces reduce particle size, exponentially increasing the surface area and creating highly concentrated localized reaction zones. This method boasts the lowest environmental impact[2].

Quantitative Performance Data
Synthesis ModalityReaction TimeTemp (°C)Solvent SystemAvg. Yield (%)E-Factor (Waste/Product)
Conventional Reflux 120 - 240 mins78 - 80Ethanol / Pyridine72 - 78%High (~15)
Microwave (MAOS) 10 - 15 mins80 - 100Ethanol (or neat)88 - 94%Low (~5)
Mechanochemical 20 - 30 mins25 (Ambient)Solvent-Free82 - 87%Very Low (< 2)

Data synthesized from comparative oximation benchmarking studies[2][3].

SynthesisWorkflow SM Ketone + NH2OH·HCl + Base Conv Conventional Reflux (2-4 hrs, 80°C) SM->Conv MW Microwave (MAOS) (10-15 mins, 80°C) SM->MW Mech Mechanochemical (20-30 mins, 25°C) SM->Mech Workup Aqueous Workup & Recrystallization Conv->Workup MW->Workup Mech->Workup Product (Z)-Oxime Product (High Purity) Workup->Product

Fig 2: Comparative workflow for the synthesis of the target oxime intermediate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints (TLC, melting point) ensure that the researcher can verify the integrity of the reaction at each step without immediately requiring complex spectroscopic analysis.

Protocol 1: Microwave-Assisted Synthesis (Optimized for Yield & Speed)

This protocol is recommended for rapid library generation and high-throughput drug development.

  • Preparation: In a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, add (2,4-difluorophenyl)(piperidin-4-yl)methanone (1.0 mmol, 225 mg), hydroxylamine hydrochloride (1.5 mmol, 104 mg), and anhydrous sodium acetate (1.5 mmol, 123 mg).

  • Solvation: Add 3.0 mL of absolute ethanol. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 80 °C, max power 100 W, with a hold time of 12 minutes[3].

  • Validation Checkpoint 1 (TLC): After rapid air-cooling to room temperature, spot the mixture on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (7:3). The disappearance of the ketone spot ( Rf​≈0.6 ) and the appearance of a new, highly polar oxime spot ( Rf​≈0.3 ) validates reaction completion.

  • Workup: Pour the mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes to precipitate the product and dissolve inorganic salts.

  • Isolation: Filter the white precipitate under a vacuum, wash with cold water (2 x 5 mL), and dry under a high vacuum.

  • Validation Checkpoint 2 (Purity): Determine the melting point. A sharp melting point of 170–172 °C confirms high purity of the (Z)-oxime[4].

Protocol 2: Mechanochemical Synthesis (Optimized for Green Chemistry)

This protocol is recommended for environmentally conscious scale-up where solvent waste must be minimized.

  • Preparation: In an agate mortar (or a planetary ball mill for scale-up), combine (2,4-difluorophenyl)(piperidin-4-yl)methanone (1.0 mmol, 225 mg), hydroxylamine hydrochloride (2.0 mmol, 139 mg), and anhydrous sodium carbonate (1.0 mmol, 106 mg).

  • Grinding: Grind the solid mixture vigorously using a pestle for 20-30 minutes at room temperature. Causality note: The friction generates localized heat, and the release of CO2​ and water from the neutralization of Na2​CO3​ creates a transient liquid phase that facilitates the reaction.

  • Validation Checkpoint 1 (Physical State): The mixture will transition from a dry powder to a sticky paste as the reaction progresses and water is formed as a byproduct.

  • Workup: Suspend the resulting paste in 15 mL of distilled water to dissolve the unreacted salts. Stir for 5 minutes.

  • Isolation: Filter the solid product, wash with cold water, and recrystallize from a minimal amount of hot ethanol to yield the pure (Z)-oxime.

Conclusion & Recommendations

For modern pharmaceutical laboratories synthesizing (Z)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime, Microwave-Assisted Organic Synthesis (MAOS) is the superior modality. It offers the highest yield (>88%) while reducing reaction times by over 90% compared to conventional heating[3].

However, for industrial-scale manufacturing where microwave penetration depth becomes a limiting factor, Mechanochemical Synthesis provides a highly viable, scalable, and environmentally friendly alternative that completely eliminates the need for volatile organic solvents during the reaction phase[2].

References

  • Mallesha, L., & Mohana, K. (2014). Synthesis and In Vitro Antimicrobial Activity of 2,4-Difluorophenyl (piperidin-4-yl)methanone Oxime Derivatives. Canadian Chemical Transactions. Retrieved from:[Link]

  • Karthik, C. S., Mallesha, L., & Mallu, P. (2026). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Retrieved from:[Link]

  • Nguyen, T. T., et al. (2023). Investigating the preparation of oxime derivatives of azacrown ethers containing piperidine-4-one heterocycles under microwave irradiation. Vietnam Journal of Science and Technology. Retrieved from:[Link]

  • Mlakić, M., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules (NCBI). Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime proper disposal procedures

Comprehensive Operational Guide for the Disposal of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime Executive Summary (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is a complex, halogenated heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide for the Disposal of (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone Oxime

Executive Summary

(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime is a complex, halogenated heterocyclic compound utilized primarily as a critical intermediate in the synthesis of the atypical antipsychotic active pharmaceutical ingredient (API), Risperidone[1]. Due to its specific molecular architecture—comprising a difluorophenyl ring, a piperidine heterocycle, and an oxime moiety—improper disposal poses severe environmental, structural, and occupational hazards. This guide equips researchers, facility managers, and drug development professionals with field-proven, self-validating protocols for the safe handling, decontamination, and terminal disposal of this intermediate.

Hazard Profile & Mechanistic Causality

Selecting the correct disposal methodology requires a deep understanding of the compound's thermal and chemical degradation pathways. Standard laboratory disposal methods are insufficient due to the following mechanistic factors:

  • Fluorine Content & HF Generation: The 2,4-difluorophenyl group contains highly stable carbon-fluorine (C-F) bonds (bond dissociation energy ~485 kJ/mol). Low-temperature combustion (<800°C) fails to fully mineralize these bonds, risking the emission of toxic, persistent fluorinated organic byproducts. High-temperature incineration (>1100°C) is mandatory to completely cleave the C-F bonds, which consequently generates highly corrosive Hydrogen Fluoride (HF) gas[2].

  • Nitrogen Content & NOx Generation: The dual nitrogen sources in the molecule (the piperidine ring and the oxime group) oxidize rapidly during combustion, generating hazardous Nitrogen Oxides (NOx).

  • Causality for Scrubber Integration: Because thermal destruction yields both HF and NOx, routing the exhaust through an alkaline wet scrubber is a non-negotiable operational requirement. The scrubber neutralizes these acid gases before they can be released into the atmosphere, a standard mandated for halogenated pharmaceutical intermediates[3][4].

Quantitative Disposal Parameters

Table 1: Physicochemical & Hazard Summary

Parameter Value / Structural Feature Operational Implication
Target Compound (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime Bioactive intermediate; strictly prohibit municipal sewer discharge[1].
Molecular Formula C12H14F2N2O High F and N content dictates specific incineration byproducts (HF, NOx).
C-F Bond Energy ~485 kJ/mol Necessitates ultra-high temperature thermal destruction.

| Primary Hazards | Aquatic toxicity, severe eye/skin irritant | Mandates closed-system handling and rigorous spill decontamination. |

Table 2: Incineration & Scrubbing Parameters

Process Stage Quantitative Parameter Mechanistic Purpose
Primary Combustion > 1100°C Cleaves stable C-F bonds; prevents formation of fluorinated organics.
Residence Time ≥ 2.0 seconds Ensures complete oxidation of the piperidine and oxime structures.
Scrubber pH 7.5 – 8.5 (Alkaline) Neutralizes acidic HF and NOx combustion gases[4].

| Scrubber Reagent | Ca(OH)₂ (Calcium Hydroxide) | Precipitates HF as insoluble CaF₂ for safe, stable landfilling. |

Operational Disposal Protocols

Protocol A: Solid Waste & Pure API Intermediate Disposal

Target: Unused reagent, contaminated packaging, and solid reaction byproducts.

  • Segregation: Collect all solid waste in high-density polyethylene (HDPE) drums. Do not use glass containers , as trace HF generated from accidental degradation will rapidly etch and compromise glass integrity.

  • Labeling: Clearly label the drum as "Hazardous Pharmaceutical Waste - Halogenated/Nitrogenous Solid."

  • Thermal Destruction: Transfer to a licensed hazardous waste facility equipped with a rotary kiln incinerator. Ensure the facility operates the kiln at a minimum of 1100°C with a 2-second residence time.

  • Gas Scrubbing: Verify that the incinerator exhaust is routed through an alkaline wet scrubber utilizing Calcium Hydroxide (Ca(OH)₂).

    • Mechanistic Note: Ca(OH)₂ reacts with the generated HF gas to precipitate Calcium Fluoride (CaF₂). CaF₂ is a highly insoluble, environmentally stable solid slag that effectively removes fluorine from the ecological cycle[2].

Protocol B: Liquid Waste (Mother Liquors & Washings)

Target: Aqueous and organic solvent waste streams generated during synthesis or purification.

  • Solvent Segregation: Strictly separate halogenated organic waste (e.g., dichloromethane used in extraction) from aqueous washings.

  • Organic Stream: Dispose of halogenated organic solvents via liquid injection incineration, adhering to the exact thermal and scrubbing parameters outlined in Protocol A[4].

  • Aqueous Stream (Advanced Oxidation): For aqueous washings containing trace intermediate, subject the effluent to Advanced Oxidation Processes (AOP) using O₃/H₂O₂ combined with UV irradiation. This generates hydroxyl radicals (•OH) that systematically open the piperidine ring and cleave the oxime bond prior to secondary biological wastewater treatment.

Protocol C: Spill Response & Chemical Decontamination
  • Isolation & PPE: Evacuate the immediate area. Responders must don nitrile gloves, chemical splash goggles, and a P100/HEPA particulate respirator.

  • Containment: Gently mist the spilled powder with a 50:50 water/ethanol solution to prevent aerosolization. Do not dry-sweep.

  • Collection: Use a HEPA-filtered vacuum dedicated to hazardous APIs, or carefully collect the dampened material into an HDPE waste container using non-sparking tools.

  • Chemical Decontamination: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution. The hypochlorite oxidatively degrades residual oxime functionalities. Follow with a thorough deionized water rinse.

Analytical Validation of Decontamination (Self-Validating System)

To ensure that laboratory equipment (e.g., reactors, spatulas, fume hood surfaces) is fully decontaminated prior to subsequent use, implement the following analytical workflow:

  • Swab Sampling: Swab the cleaned surfaces using a pre-wetted Texwipe and a solvent mixture of Methanol/Water (50:50, v/v).

  • Extraction: Extract the swab in 10 mL of the same solvent mixture using ultrasonic agitation for 10 minutes.

  • LC-MS/MS Analysis: Inject the extract into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode.

  • Validation: Monitor the specific precursor-to-product ion transitions for (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime (m/z 241.1 → target fragments). The equipment is considered decontaminated only when the concentration falls below the facility's predetermined Acceptable Daily Exposure (ADE) limit.

Disposal Workflow Visualization

DisposalWorkflow Start (Z)-(2,4-Difluorophenyl) (piperidin-4-yl)methanone oxime Solid Solid Waste (Powder/Contaminated) Start->Solid Dry Waste Liquid Liquid Waste (Solvents/Aqueous) Start->Liquid Washings/Mother Liquor Incinerator Rotary Kiln Incinerator (>1100°C, 2s) Solid->Incinerator Liquid->Incinerator Organic Solvents AOP Advanced Oxidation (O3 / UV) Liquid->AOP Aqueous Waste Gas Combustion Gases (NOx, HF, CO2) Incinerator->Gas Thermal Cleavage SafeLiquid Decontaminated Effluent AOP->SafeLiquid API Mineralization Scrubber Alkaline Wet Scrubber (Ca(OH)2) Gas->Scrubber Acid Gas Neutralization SafeExhaust Neutralized Exhaust & CaF2 Slag Scrubber->SafeExhaust

Fig 1: Operational disposal and degradation workflow for difluorophenyl piperidine intermediates.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
Reactant of Route 2
(Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime
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